Product packaging for 7-Hydroxygranisetron hydrochloride(Cat. No.:CAS No. 107007-99-8)

7-Hydroxygranisetron hydrochloride

Cat. No.: B000577
CAS No.: 107007-99-8
M. Wt: 348.9 g/mol
InChI Key: QYZRTBKYBJRGJB-PCMHIUKPSA-N
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Description

Granisetron Hydrochloride is a potent and selective antagonist of the serotonin 5-HT3 receptor, a ligand-gated ion channel found in the central and peripheral nervous systems. Its primary research value lies in its specific mechanism of action; it binds with high affinity to 5-HT3 receptors, blocking the influx of sodium and calcium ions that occurs upon serotonin binding. This action inhibits the depolarization of postsynaptic neurons and the subsequent release of neurotransmitters, thereby suppressing the signaling pathways that trigger emesis. Notably, Granisetron exhibits little to no affinity for other receptor types, including 5-HT1, 5-HT2, dopamine D2, histamine H1, or adrenergic receptors, making it a highly specific tool for studying 5-HT3-mediated processes. This compound is extensively used in preclinical research to investigate mechanisms and novel formulations for managing nausea and vomiting. Key research areas include: Novel Drug Delivery Systems: Studies focus on developing buccal, transdermal, and intranasal formulations to bypass hepatic first-pass metabolism, which reduces oral bioavailability to approximately 60%. Research has demonstrated that provesicular buccal tablets can significantly enhance bioavailability (2.3-fold increase in AUC) compared to conventional oral administration . Brain-Targeting Research: Intranasal spanlastic formulations (gels and lyophilized inserts) have shown promising results in direct nose-to-brain transport, achieving high brain targeting efficiency for central nervous system applications . Transdermal Application: Optimized nano-gel formulations have been characterized for transdermal delivery, showing an 8.5-fold enhancement in bioavailability compared to drug solution, presenting a non-invasive research alternative . Granisetron Hydrochloride serves as a critical reference standard and active compound in pharmacological studies, formulation development, and biochemical research. It is presented as a high-purity material strictly for laboratory investigation. All products are For Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25ClN4O B000577 7-Hydroxygranisetron hydrochloride CAS No. 107007-99-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Granisetron is a potent, selective antagonist of 5-HT3 receptors. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone.

CAS No.

107007-99-8

Molecular Formula

C18H25ClN4O

Molecular Weight

348.9 g/mol

IUPAC Name

1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C18H24N4O.ClH/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17;/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23);1H/t12?,13-,14+;

InChI Key

QYZRTBKYBJRGJB-PCMHIUKPSA-N

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl

Appearance

Assay:≥98%A crystalline solid

melting_point

219 °C (hydrochloride salt)

Other CAS No.

107007-99-8

physical_description

Solid

Pictograms

Irritant

Related CAS

109889-09-0 (Parent)

solubility

4.34e-01 g/L

Synonyms

1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide
BRL 43694
BRL 43694A
BRL-43694
BRL-43694A
BRL43694
BRL43694A
Granisetron
Granisetron Hydrochloride
Granisetron Monohydrochloride
Hydrochloride, Granisetron
Kytril
Monohydrochloride, Granisetron

Origin of Product

United States

Granisetron Hydrochloride: Foundational Research Paradigms

Historical Context and Evolution of 5-HT3 Receptor Antagonist Research

The understanding of serotonin (B10506) (5-HT) receptors began in 1957 when J.H. Gaddum and Zuleika P. Picarelli identified two distinct serotonin receptor subtypes, M and D, at the University of Edinburgh. The M receptor was later identified as the 5-HT3 receptor amegroups.orgamegroups.cn. In the 1970s, John Fozard's research revealed that metoclopramide (B1676508) and cocaine acted as weak antagonists at the 5-HT3 receptor. This foundational work paved the way for the development of more selective agents amegroups.orgamegroups.cnwikipedia.orginnovareacademics.in.

The early 1990s marked a significant breakthrough with the development of the first selective 5-HT3 receptor antagonists, including ondansetron (B39145) and granisetron (B54018) amegroups.orgamegroups.cnwikipedia.org. These agents represented a dramatic improvement in the treatment of nausea and vomiting, particularly that induced by cancer chemotherapy, establishing them as the cornerstone of antiemetic therapy amegroups.orgamegroups.cnwikipedia.orghealthengine.com.au. Following the introduction of ondansetron and granisetron, other first-generation 5-HT3 receptor antagonists like tropisetron (B1223216) (1994) and dolasetron (B1670872) (1997) were developed amegroups.orgamegroups.cnwikipedia.org. The field further evolved with the approval of palonosetron (B1662849) in 2003, classified as a second-generation 5-HT3 receptor antagonist due to its distinct chemical structure, longer half-life, and significantly higher receptor binding affinity compared to first-generation compounds amegroups.orgamegroups.cnhealthengine.com.au.

The development of these selective antagonists fundamentally changed the landscape of antiemetic management, offering targeted relief by blocking serotonin's action at specific receptors involved in the emetic reflex amegroups.cnhealthengine.com.au.

Chemical Entity Profile in Advanced Research Contexts

Granisetron hydrochloride, chemically designated as 1-methyl-N-(9-methyl-endo-9-azabicyclo wikipedia.orgwikipedia.orgdrugbank.com non-3-yl)-1H-indazole-3-carboxamide, monohydrochloride, is an indazole derivative hres.camedkoo.comtocris.comfda.gov. It presents as a white to off-white cohesive solid with a bitter taste hres.camedkoo.com. At 20°C, it is freely soluble in water and 0.9% sodium chloride hres.cafda.gov. Research has confirmed its crystalline nature, high melting point (295°C - 301°C with decomposition), and specific functional groups through analyses like FTIR and DSC, indicating high purity hres.caresearchgate.netafjbs.com. The pH of a 1% aqueous solution ranges from 4.0 to 6.5 hres.ca.

Mechanism of Action and Receptor Binding: Granisetron hydrochloride functions as a potent and highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor innovareacademics.indrugbank.comhres.camedkoo.compatsnap.comhres.caabcam.comgeneesmiddeleninformatiebank.nlrndsystems.com. Research indicates it has negligible affinity for other serotonin receptors (including 5-HT1, 5-HT1A, 5-HT1B/C, or 5-HT2), alpha1-, alpha2-, or beta-adrenoreceptors, dopamine (B1211576) D2 receptors, histamine (B1213489) H1 receptors, benzodiazepine (B76468) receptors, picrotoxin (B1677862) receptors, or opioid receptors innovareacademics.indrugbank.commedkoo.comfda.govgeneesmiddeleninformatiebank.nl.

The 5-HT3 receptors are predominantly located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema amegroups.cninnovareacademics.indrugbank.comhres.camedkoo.comfda.govpatsnap.comhres.cawebmd.comnih.gov. Upon exposure to emetogenic stimuli, such as chemotherapy, enterochromaffin cells in the gastrointestinal tract release serotonin. This released serotonin then stimulates 5-HT3 receptors, initiating signals that lead to nausea and vomiting innovareacademics.indrugbank.comhres.camedkoo.comfda.govpatsnap.comhres.ca. Granisetron hydrochloride exerts its antiemetic effect by selectively binding to and blocking these 5-HT3 receptors, thereby inhibiting the serotonin-induced stimulation of vagal afferent activity and the vomiting reflex both peripherally and centrally innovareacademics.indrugbank.comhres.camedkoo.comfda.govpatsnap.comhres.cawebmd.com.

Comparative Affinity and Structural Research: While granisetron is highly specific for all subtypes of 5-HT3 receptors, some research suggests slight differences in receptor specificity among 5-HT3 receptor antagonists. For instance, palonosetron is noted for its high selectivity and high-affinity competitive antagonism of the 5-HT3A receptor amegroups.org. Research into granisetron derivatives has aimed to identify positions on the granisetron core suitable for attaching biophysical tags, with some substituted derivatives demonstrating low nanomolar binding affinity acs.org. For example, a 4-hydroxy compound showed an 8.5-fold increase in affinity for 5-HT3AR relative to granisetron itself, consistent with hydrogen bond interactions acs.org. Interestingly, 7-hydroxy granisetron, a major metabolite, exhibits similar affinity to the parent compound acs.orgpjps.pk.

Physicochemical Properties and Research Applications: Research studies have extensively characterized granisetron hydrochloride's physicochemical properties, which are crucial for its formulation and delivery.

Table 1: Key Physicochemical Properties of Granisetron Hydrochloride

PropertyValue / DescriptionSource Index
Chemical Name1-methyl-N-(9-methyl-endo-9-azabicyclo wikipedia.orgwikipedia.orgdrugbank.com non-3-yl)-1H-indazole-3-carboxamide, monohydrochloride hres.camedkoo.comtocris.com
Molecular FormulaC18H24N4O•HCl (C18H25ClN4O) medkoo.comtocris.comfda.govabcam.comrndsystems.comresearchgate.net
Molecular Weight348.9 g/mol (348.87 g/mol ) medkoo.comtocris.comabcam.comrndsystems.comresearchgate.netnih.gov
AppearanceWhite to off-white cohesive solid hres.camedkoo.comfda.gov
TasteBitter hres.ca
Solubility (Water)Freely soluble at 20°C (100 mM) hres.camedkoo.comfda.govafjbs.comabcam.comrndsystems.com
Solubility (0.9% NaCl)Readily soluble at 20°C hres.camedkoo.comfda.gov
Solubility (DMSO)10 mM tocris.comrndsystems.com
Solubility (Methanol)Excellent researchgate.netafjbs.com
Solubility (Chloroform)Excellent researchgate.netafjbs.com
Melting Point295°C - 301°C (with decomposition) hres.caresearchgate.netafjbs.com
pH (1% aqueous solution)4.0 - 6.5 hres.cafda.gov
Crystal FormCrystalline hres.caresearchgate.netafjbs.com

Research into transdermal drug delivery systems for granisetron hydrochloride highlights its potential for non-invasive, controlled, and sustained drug release, bypassing gastrointestinal and hepatic first-pass metabolism researchgate.netafjbs.comdovepress.com. Studies have explored its pharmacokinetic profile in transdermal applications, considering factors such as patch placement, age, BMI, and external heat, indicating minimal accumulation with sequential patch administration dovepress.com. Furthermore, investigations into intranasal administration for brain targeting have shown higher Cmax and AUC in brain and plasma compared to intravenous administration, suggesting direct nose-to-brain transport tandfonline.com.

Table 2: Receptor Binding Profile of Granisetron Hydrochloride

Receptor TypeAffinity for Granisetron HydrochlorideSource Index
5-HT3 receptorPotent, selective antagonist innovareacademics.indrugbank.comhres.camedkoo.compatsnap.comhres.caabcam.comgeneesmiddeleninformatiebank.nlrndsystems.com
5-HT1, 5-HT1A, 5-HT1B/C, 5-HT2 receptorsLittle to no affinity innovareacademics.indrugbank.commedkoo.comfda.gov
Alpha1-, Alpha2-, Beta-adrenoreceptorsLittle to no affinity innovareacademics.indrugbank.commedkoo.comfda.gov
Dopamine D2 receptorsNegligible affinity innovareacademics.indrugbank.comhres.camedkoo.comfda.govhres.cageneesmiddeleninformatiebank.nl
Histamine H1 receptorsLittle to no affinity innovareacademics.indrugbank.commedkoo.comfda.gov
Benzodiazepine receptorsLittle to no affinity drugbank.commedkoo.comfda.gov
Picrotoxin receptorsLittle to no affinity drugbank.commedkoo.comfda.gov
Opioid receptorsLittle to no affinity drugbank.commedkoo.comfda.gov

Table 3: Key Research Findings Related to Granisetron Hydrochloride

Research AreaKey FindingsSource Index
Anti-emetic Efficacy in ResearchSignificantly reduces nausea and vomiting in cancer patients following chemotherapy, comparable to or superior to other antiemetics in some studies nih.gove-lactancia.org. Effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV) wikipedia.orghealthengine.com.auhres.ca. wikipedia.orghealthengine.com.auhres.canih.gove-lactancia.org
Receptor Specificity StudiesHighly selective for 5-HT3 receptors with negligible affinity for other serotonin subtypes, adrenergic, dopaminergic, histaminic, benzodiazepine, picrotoxin, or opioid receptors innovareacademics.indrugbank.comhres.camedkoo.comfda.govhres.cageneesmiddeleninformatiebank.nl. Palonosetron (second-generation 5-HT3RA) shows greater than 30-fold higher 5-HT3 receptor binding affinity compared to first-generation antagonists, including granisetron amegroups.orgamegroups.cn. amegroups.orgamegroups.cninnovareacademics.indrugbank.comhres.camedkoo.comfda.govhres.cageneesmiddeleninformatiebank.nl
Physicochemical CharacterizationConfirmed crystalline nature, high melting point (295-301°C), and specific functional groups hres.caresearchgate.netafjbs.com. Excellent solubility in water, phosphate (B84403) buffer, methanol, and chloroform (B151607) researchgate.netafjbs.com. Low lipophilicity researchgate.netafjbs.com. Stable across various temperature and humidity conditions in compatibility studies with excipients researchgate.netafjbs.com. hres.caresearchgate.netafjbs.com
Pharmacokinetic ResearchMetabolized primarily by the liver, undergoing N-demethylation and aromatic ring oxidation followed by conjugation amegroups.orgdrugbank.com. Major route of metabolism mediated by CYP3A isoenzyme amegroups.org. Elimination half-life typically between 5 and 8 hours amegroups.org. Minimal drug accumulation observed after consecutive transdermal patch application dovepress.com. Plasma concentrations determined by UPLC-MS/MS (B15284909) in human plasma for pharmacokinetic studies pjps.pkdovepress.com. amegroups.orgdrugbank.compjps.pkdovepress.com
Drug Delivery ResearchDemonstrated potential for transdermal delivery with sustained release researchgate.netafjbs.comdovepress.com. Intranasal administration showed higher brain and plasma concentrations compared to IV, confirming direct nose-to-brain transport tandfonline.com. researchgate.netafjbs.comdovepress.comtandfonline.com

Molecular and Cellular Pharmacodynamics of Granisetron Hydrochloride

Elucidation of 5-HT3 Receptor Antagonism

The antiemetic activity of granisetron (B54018) is achieved through the inhibition of 5-HT3 receptors located both peripherally in the gastrointestinal (GI) tract and centrally in the chemoreceptor trigger zone of the area postrema. drugbank.compatsnap.com

Granisetron demonstrates a high degree of specificity and affinity for the 5-HT3 receptor, a characteristic that defines its pharmacological profile. nih.gov

Research indicates that granisetron is highly specific for and binds to all subtypes of the 5-HT3 receptor. amegroups.orgelifesciences.orgbiorxiv.org The 5-HT3 receptor can exist as a homopentamer of subunit A or as a heteropentamer of subunit A combined with B, C, D, or E subunits. elifesciences.orgbiorxiv.org Granisetron's ability to antagonize these various receptor compositions contributes to its broad efficacy.

Granisetron is highly selective for the 5-HT3 receptor, with a selectivity ratio of approximately 1000:1 when compared to its affinities for other receptors. nih.govresearchgate.net It displays little to no affinity for other serotonin (B10506) receptor families, including 5-HT1, 5-HT1A, 5-HT1B/C, 5-HT2, and 5-HT4 receptors. nih.govirispublishers.comdrugbank.comamegroups.orgelifesciences.org This high selectivity minimizes off-target effects that could be mediated by other serotonin receptor types.

A comparative study of 5-HT3 receptor antagonists in rat cerebral cortex membranes highlighted the potent and specific binding of granisetron. The study measured the pKi value, which is the negative logarithm of the inhibition constant (Ki), to quantify binding affinity.

Comparative Binding Affinities (pKi) at Rat Cortical 5-HT3 Receptors

CompoundpKi Value
Granisetron9.15
Ondansetron (B39145)8.70
YM06010.48
YM114 (KAE-393)10.24

Data from a comparative study displacing [3H]GR65630 binding in rat cortical membranes. nih.gov A higher pKi value indicates stronger binding affinity.

The selectivity of granisetron extends to non-serotonergic receptor systems. Studies have consistently shown that granisetron has little or no affinity for a wide range of other receptor types. nih.govdrugbank.comtandfonline.com This includes alpha-1, alpha-2, or beta-adrenoreceptors; dopamine (B1211576) D2 receptors; histamine (B1213489) H1 receptors; benzodiazepine (B76468) receptors; and opioid receptors. nih.govdrugbank.comnih.gov This lack of cross-reactivity is a key feature of its pharmacological profile, distinguishing it from less selective antiemetic agents like metoclopramide (B1676508), which also interacts with dopamine receptors. nih.gov

Granisetron Hydrochloride Receptor Binding Profile

Receptor TypeBinding AffinitySource Citation
5-HT3High nih.govnih.gov
5-HT1, 5-HT2Little or None nih.govdrugbank.comamegroups.org
Adrenergic (α1, α2, β)Little or None nih.govdrugbank.comtandfonline.com
Dopamine D2Little or None nih.govdrugbank.comnih.gov
Histamine H1Little or None nih.govdrugbank.comnih.gov
BenzodiazepineLittle or None nih.govdrugbank.comnih.gov
Opioid (μ)Little or None drugbank.comnih.govkarger.com

Summary of granisetron's receptor selectivity based on multiple research findings.

The antiemetic effect of granisetron is mediated by its action at key physiological sites involved in the vomiting reflex.

A primary site of action for granisetron is on the peripheral terminals of the vagus nerve located in the gastrointestinal tract. nih.govdrugbank.com During chemotherapy, enterochromaffin cells in the small intestine are damaged and release large amounts of serotonin. irispublishers.compatsnap.compatsnap.com This released serotonin stimulates 5-HT3 receptors on vagal afferent fibers, which in turn transmit signals to the medullary vomiting center in the brainstem, initiating the emetic reflex. irispublishers.comdrugbank.compatsnap.com Granisetron acts by blocking these 5-HT3 receptors on the vagal nerve terminals, thereby inhibiting the initiation of this signaling cascade. irispublishers.comnih.gov

Localization of Receptor Antagonism

Central Chemoreceptor Trigger Zone (CTZ) of the Area Postrema

The chemoreceptor trigger zone (CTZ), located in the area postrema of the medulla oblongata, is a key central site for the initiation of emesis. drugbank.cominnovareacademics.in This region is rich in 5-HT3 receptors. drugbank.cominnovareacademics.inamegroups.org Granisetron hydrochloride exerts its antiemetic effect through direct inhibition of serotonin activity within the area postrema and the CTZ. drugbank.com By binding to and blocking these 5-HT3 receptors, granisetron prevents their stimulation by serotonin, thereby suppressing the vomiting reflex at a central level. drugbank.comcancer.govncats.io

Post-Receptor Signaling Pathways and Physiological Effects

The binding of granisetron to 5-HT3 receptors initiates a cascade of events that ultimately leads to the amelioration of nausea and vomiting.

Inhibition of Serotonin-Mediated Visceral Afferent Stimulation

Chemotherapeutic agents can cause damage to the enterochromaffin cells in the lining of the small intestine, leading to a significant release of serotonin. drugbank.compatsnap.compatsnap.com This released serotonin then stimulates 5-HT3 receptors on the terminals of vagal afferent nerves in the gastrointestinal tract. drugbank.compatsnap.comfda.gov These nerves transmit signals to the medullary vomiting center, initiating the vomiting reflex. drugbank.comresearchgate.net Granisetron hydrochloride effectively blocks these peripheral 5-HT3 receptors, thereby inhibiting the visceral afferent stimulation of the vomiting center. drugbank.comncats.ioirispublishers.com

Neurotransmitter Release Modulation (e.g., endogenous 5-HT release reduction)

The 5-HT3 receptor is a ligand-gated ion channel. When serotonin binds to it, it triggers the influx of sodium and calcium ions, leading to neuronal depolarization and the subsequent release of various neurotransmitters, including acetylcholine (B1216132) and substance P. irispublishers.comirispublishers.com By acting as a competitive antagonist at the 5-HT3 receptor, granisetron prevents this ion influx. This action, in turn, inhibits the depolarization of the postsynaptic neuron and reduces the release of these downstream neurotransmitters. irispublishers.comirispublishers.com

Impact on Gastrointestinal Motility (e.g., lack of peristalsis stimulation)

Granisetron hydrochloride has been observed to affect gastrointestinal motility. It may reduce lower bowel motility, and for this reason, patients showing signs of sub-acute intestinal obstruction should be monitored after its administration. medsafe.govt.nzeuropa.euhpra.ie Studies in rats have indicated that granisetron can have a constipating effect, as evidenced by an increased time to first defecation. wjgnet.com However, other research in healthy volunteers has shown that single intravenous doses had no effect on gut transit time, while oral doses did slow colonic transit. medsafe.govt.nz

Secondary Pharmacodynamic Effects

Granisetron demonstrates high specificity for the 5-HT3 receptor with minimal to no affinity for other serotonin receptor subtypes (such as 5-HT1, 5-HT2, 5-HT4), dopamine, muscarinic, histamine, or opioid receptors. irispublishers.comeuropa.eufda.gov This high selectivity is believed to contribute to its favorable profile regarding certain side effects. irispublishers.comresearchgate.net In most human studies, granisetron has shown little to no effect on blood pressure, heart rate, or electrocardiogram (ECG) readings. drugbank.comfda.gov However, cases of ECG modifications, including QT prolongation, have been reported with 5-HT3 antagonists as a class, including granisetron. medsafe.govt.nzhpra.ie

Table of Receptor Binding Affinity

Receptor Affinity of Granisetron Hydrochloride
5-HT3 High
5-HT1, 5-HT1A, 5-HT1B/C, 5-HT2 Little to none irispublishers.comdrugbank.comfda.gov
Alpha1-, alpha2-, or beta-adrenoreceptors Little to none drugbank.comfda.gov
Dopamine D2 receptors Little to none irispublishers.comdrugbank.com
Histamine H1 receptors Little to none irispublishers.comdrugbank.com
Benzodiazepine receptors Little to none drugbank.comfda.gov
Picrotoxin (B1677862) receptors Little to none drugbank.comfda.gov

Table of Compound Names

Compound Name
Acetylcholine
Alosetron
Buprenorphine
Calcium
Carbon monoxide
Cilansetron
Cisplatin (B142131)
Cyclophosphamide (B585)
Dexamethasone (B1670325)
Dopamine
Droperidol (B1670952)
Granisetron
Granisetron hydrochloride
Hemin
Histamine
Ketanserin
Ketoconazole
Metoclopramide
Ondansetron
Paracetamol
Phenobarbital
Prolactin
Serotonin (5-hydroxytryptamine, 5-HT)
Sodium
Substance P

Cardiovascular System Interactions

Electrocardiographic Modifications and QT Interval Prolongation

Granisetron hydrochloride, a selective 5-HT3 receptor antagonist, has been studied for its potential effects on the cardiovascular system, particularly concerning electrocardiographic (ECG) parameters. While generally considered to have a favorable cardiac safety profile, some studies have reported transient and typically not clinically significant changes in ECG intervals. clevelandclinicmeded.com

Reports indicate that granisetron can be associated with QT interval prolongation. boehringer-ingelheim.comnih.gov However, dedicated studies have sought to quantify this effect. In a randomized, double-blind, phase III trial comparing a granisetron transdermal system (GTDS) to oral granisetron, no clinically relevant changes in repolarization intervals or ECG morphology were observed in the GTDS group. asco.org A phase I QTc cardiac safety study in healthy subjects receiving GTDS showed a maximum placebo-corrected change from baseline in the Fridericia-corrected QT interval (ddQTcF) of 1.9 ms (B15284909) on day 3 and 2.5 ms on day 5, which was not considered a significant prolongation. asco.orgaacrjournals.org

Another thorough QTc study evaluating a sustained-release subcutaneous formulation of granisetron (APF530) and high-dose intravenous granisetron found no clinically significant effect on the QTc interval at supratherapeutic concentrations. dovepress.comnih.gov The maximum observed mean baseline- and placebo-adjusted change in QTcF for APF530 was 4.15 ms, and for intravenous granisetron, it was 3.23 ms. dovepress.com These findings suggest that at therapeutic and even supratherapeutic doses, granisetron has a minimal effect on cardiac repolarization. dovepress.comnih.gov

Some studies have shown statistically significant but clinically asymptomatic changes. One study observed a significant increase in the PR and QTc intervals 90 minutes after a single-dose granisetron infusion. sid.ir Another study in pediatric oncology patients found that while a higher dose of granisetron caused bradycardia, the QTc interval and dispersion were similar at both low and high doses. nih.gov It has been suggested that granisetron blocks both sodium and potassium channels, which could potentially affect both depolarization (PR and QRS intervals) and repolarization (QT interval). clevelandclinicmeded.com

A comparative study found a higher incidence of QTc prolongation with ondansetron compared to granisetron. nih.gov In a phase III study, QTcF prolongation greater than 450 milliseconds was observed in 2.7% of patients on oral granisetron and 1.1% on the transdermal system. aacrjournals.orgfda.gov

Interactive Table: Granisetron's Effect on QTc Interval in Clinical Studies

Study PopulationGranisetron FormulationComparatorKey Finding on QTc Interval
Healthy SubjectsGranisetron Transdermal System (GTDS)PlaceboMaximum ddQTcF of 1.9 ms on day 3 and 2.5 ms on day 5. asco.orgaacrjournals.org
Healthy SubjectsAPF530 (SC), High-Dose IV GranisetronPlacebo, MoxifloxacinNo clinically significant effect on QTc interval. dovepress.comnih.gov
Patients undergoing chemotherapyIntravenous GranisetronPre-treatment ECGSignificant increase in QTc interval 90 minutes post-infusion. sid.ir
Pediatric oncology patientsIntravenous Granisetron (10µg/kg vs 40µg/kg)CrossoverQTc interval and dispersion were similar at both doses. nih.gov
Patients undergoing surgeryIntravenous GranisetronIntravenous OndansetronLower incidence of QTc prolongation compared to ondansetron. nih.gov
Patients undergoing chemotherapyOral Granisetron vs. GTDSOral GranisetronQTcF prolongation >450ms in 2.7% (oral) vs 1.1% (GTDS). aacrjournals.orgfda.gov
Absence of Clinically Significant Effects on Blood Pressure or Heart Rate

In the majority of human studies, granisetron hydrochloride has demonstrated minimal to no clinically significant impact on hemodynamic parameters such as blood pressure and heart rate. boehringer-ingelheim.comnih.govdrugbank.comfda.govfda.gov

Several clinical trials have consistently reported a lack of notable changes in these vital signs. medsafe.govt.nznih.govmedsinfo.com.aumedsafe.govt.nz For instance, a study involving patients receiving high-dose intravenous granisetron (160 microg/kg) found no clinically relevant alterations in pulse rate or blood pressure. nih.gov Similarly, studies in healthy subjects and patients undergoing chemotherapy have shown that granisetron produces no consistent or clinically important changes in these cardiovascular measures. medsafe.govt.nzmedsinfo.com.aumedsafe.govt.nz

While generally stable, some minor and transient fluctuations have been noted in specific contexts. One study in pediatric oncology patients reported that a higher dose of granisetron (40 μg/kg) was associated with bradycardia (a slower heart rate). nih.gov Another study observed a significant decrease in heart rate 90 minutes after a single-dose granisetron infusion, though this change was asymptomatic. sid.ir Conversely, hypertension has been reported as a rare cardiovascular adverse event. boehringer-ingelheim.comnih.govfda.gov A study comparing the effects of granisetron and ondansetron on hemodynamic stability during spinal anesthesia found that high-dose granisetron was effective in preventing significant fluctuations. pjms.org.pk Another clinical trial is currently investigating the effect of granisetron on hemodynamic changes during laparoscopic cholecystectomy. clinicaltrials.gov

Interactive Table: Summary of Granisetron's Effects on Blood Pressure and Heart Rate

Study PopulationKey Finding on Blood PressureKey Finding on Heart RateCitation
Most human studiesLittle to no effectLittle to no effect boehringer-ingelheim.comnih.govdrugbank.comfda.govfda.gov
Patients receiving high-dose IV granisetronNo clinically relevant changesNo clinically relevant changes nih.gov
Healthy subjectsNo consistent or clinically important changesNo consistent or clinically important changes medsafe.govt.nzmedsinfo.com.aumedsafe.govt.nz
Pediatric oncology patients (high dose)Not specifiedBradycardia nih.gov
Patients post-infusionNot specifiedSignificant but asymptomatic decrease sid.ir
General clinical trialsHypertension (rare)Not specified boehringer-ingelheim.comnih.govfda.gov
Patients undergoing spinal anesthesiaPrevention of fluctuationsPrevention of fluctuations pjms.org.pk

Central Nervous System Effects (e.g., somnolence, dizziness, agitation)

Granisetron hydrochloride can exert effects on the central nervous system (CNS). The most commonly reported CNS-related adverse events are generally mild and transient.

Commonly reported effects include somnolence (drowsiness), dizziness, and occasionally agitation. medsafe.govt.nzfresenius-kabi.comnps.org.aumayoclinic.org In clinical trials, somnolence and dizziness have been reported in a small percentage of patients receiving granisetron. boehringer-ingelheim.comdrugs.com Agitation, anxiety, and CNS stimulation are also noted as common, though less frequent, occurrences. medsafe.govt.nz

Rarely, more significant CNS events have been reported. Extrapyramidal syndrome has been observed, although typically in the presence of other medications known to be associated with this syndrome. fda.govmedsafe.govt.nz Serotonin syndrome, a potentially serious condition, has also been reported, particularly when granisetron is used concurrently with other serotonergic drugs. boehringer-ingelheim.comfda.gov Symptoms of serotonin syndrome can include mental status changes like agitation and confusion. fda.gov

The distribution of 5-HT3 receptors, which granisetron antagonizes, is found in various regions of the human forebrain, including the hippocampus, caudate nucleus, putamen, and amygdala, which may explain its potential to cause CNS effects. nih.gov

Interactive Table: Incidence of CNS Effects with Granisetron

CNS EffectReported Incidence/FrequencyCitations
Somnolence/DrowsinessCommon (1% to 10%) boehringer-ingelheim.commedsafe.govt.nzfresenius-kabi.comnps.org.aumayoclinic.orgdrugs.com
DizzinessCommon (1% to 10%) boehringer-ingelheim.commedsafe.govt.nzfresenius-kabi.comnps.org.aumayoclinic.orgdrugs.com
AgitationCommon medsafe.govt.nzfresenius-kabi.comnps.org.au
CNS StimulationCommon (1% to 10%) medsafe.govt.nzdrugs.com
AnxietyLess than 2% fda.govmedsafe.govt.nz
InsomniaLess than 2% fda.govmedsafe.govt.nz
Extrapyramidal SyndromeRare fda.govmedsafe.govt.nz
Serotonin SyndromeUncommon (0.1% to 1%) boehringer-ingelheim.comfda.govdrugs.com

Endocrine System Investigations (e.g., prolactin, aldosterone)

Investigations into the effects of granisetron hydrochloride on the endocrine system have found no evidence of significant alterations in the plasma concentrations of key hormones such as prolactin and aldosterone (B195564). boehringer-ingelheim.comnih.govfda.govfda.govmedsafe.govt.nzmedsinfo.com.aumedsafe.govt.nznih.gov

Multiple studies have consistently demonstrated that granisetron administration does not lead to clinically meaningful changes in the levels of these hormones. medsafe.govt.nzmedsinfo.com.aumedsafe.govt.nz This lack of effect on prolactin and aldosterone has been observed across various study designs and patient populations. boehringer-ingelheim.comnih.govfda.govfda.govnih.gov The findings suggest that the 5-HT3 receptor antagonism by granisetron does not significantly interfere with the regulatory pathways of these particular endocrine hormones.

Pharmacokinetic Profiles and Biotransformation of Granisetron Hydrochloride

Absorption Mechanisms and Bioavailability Considerations

The absorption of granisetron (B54018) hydrochloride into the systemic circulation is highly dependent on the route of administration, with oral and transdermal pathways exhibiting distinct characteristics.

Transdermal Absorption via Passive Diffusion

Granisetron can also be administered via a transdermal patch, which delivers the drug across intact skin into the systemic circulation through a process of passive diffusion. fda.govmedicines.org.ukfda.gov This method results in a slow absorption rate, with maximal plasma concentrations typically reached between 24 and 48 hours after application. medicines.org.ukeuropa.eu The transdermal system is designed to deliver approximately 3.1 mg of granisetron per 24 hours. fda.gov Studies have shown that after a 7-day application, about 65-66% of the granisetron in the patch is delivered systemically. fda.goveuropa.eu

Absorption Variability Across Administration Routes and Patient Populations

Significant inter-subject variability in granisetron pharmacokinetics is a known characteristic, regardless of the administration route. europa.euhpra.ie This variability is observed following oral, intravenous, and transdermal administration. fda.goveuropa.eu For instance, following the application of a 7-day transdermal patch in healthy subjects, a high degree of variability in systemic exposure was noted, with the coefficient of variation for Cmax and AUC reaching 170% and 173%, respectively. fda.govfda.gov

Pharmacokinetic parameters can also differ between healthy individuals and patient populations. For example, the clearance of granisetron in cancer patients has been observed to be approximately half that of healthy subjects. europa.eu In patients with hepatic impairment due to liver tumors, the total plasma clearance of an intravenous dose was roughly halved compared to patients without liver involvement. pom.go.idsahpra.org.za Conversely, in patients with severe renal failure, pharmacokinetic parameters after a single intravenous dose were generally similar to those in healthy subjects. fda.govpom.go.idsahpra.org.za In elderly volunteers, mean clearance values were lower and the half-life was longer compared to younger healthy volunteers. fda.govpom.go.id

Interactive Table: Granisetron Pharmacokinetic Parameters by Administration Route

ParameterOral AdministrationTransdermal Administration (Sancuso)Intravenous Administration
Bioavailability ~60-65% genixpharma.comirispublishers.comdrugbank.com~65-66% of patch content delivered over 7 days fda.goveuropa.euNot Applicable
Time to Cmax Rapid~24-48 hours medicines.org.ukeuropa.eu10 minutes (for initial peak) europa.eu
Mean Cmax 5.99 ng/mL (1mg twice daily for 7 days in cancer patients) irispublishers.com3.9 - 5.0 ng/mL fda.goveuropa.euNot specified in provided text
Mean Plasma Half-life ~9 hours (in patients) medicines.org.ukpom.go.idhpra.ie~36 hours (in healthy subjects) medicines.org.ukeuropa.eu4-6 hours (healthy subjects), 9-12 hours (patients) europa.eu

Distribution Dynamics

Once absorbed, granisetron distributes throughout the body, binding to plasma proteins and penetrating various tissues.

Plasma Protein Binding Characteristics

Granisetron is moderately bound to plasma proteins, with approximately 65% of the drug being bound. fda.govirispublishers.comeuropa.eu It distributes freely between plasma and red blood cells. fda.goveuropa.eu The mean volume of distribution is extensive, estimated to be around 3 L/kg. genixpharma.comeuropa.euhpra.ie

Tissue Distribution Studies (e.g., brain targeting)

Granisetron's therapeutic effect is mediated by its action on 5-HT3 receptors located centrally in the chemoreceptor trigger zone of the area postrema and peripherally on vagal nerve terminals. fda.govpom.go.iddrugbank.com This necessitates its distribution to the brain. Recent research has focused on enhancing brain delivery through novel formulation strategies.

Studies have explored intranasal delivery to improve brain targeting and bioavailability. tandfonline.comnih.gov One study developed granisetron hydrochloride-loaded spanlastic nanovesicles formulated into mucoadhesive gels and inserts for intranasal administration. tandfonline.com The results from rat models indicated significantly higher maximum concentrations (Cmax) and area under the curve (AUC) in both the brain and plasma compared to intravenous administration, confirming a direct nose-to-brain transport pathway. tandfonline.com Another study utilized nanostructured cubosomes in an in-situ gel for intranasal delivery, which also demonstrated enhanced bioavailability and brain distribution compared to a drug solution. nih.govresearchgate.net These innovative delivery systems show potential for increasing the efficiency of granisetron in reaching its central site of action. tandfonline.comnih.gov Further research suggests granisetron may have neuroprotective properties in the context of radiation-induced brain injury. ijrr.comresearchgate.net

Metabolic Pathways and Enzyme Involvement

The biotransformation of granisetron hydrochloride involves several key metabolic pathways and the participation of specific enzyme systems.

Hepatic Cytochrome P-450 Enzyme System Metabolism

The metabolism of granisetron is primarily carried out by the hepatic cytochrome P-450 (CYP) drug-metabolizing enzyme system. nih.govkyowakirin.com In vitro studies using human liver microsomes have been instrumental in identifying the specific CYP enzymes involved. nih.gov

The main metabolic pathways for granisetron are N-demethylation and aromatic ring oxidation, which are then followed by conjugation. drugbank.comfda.govfda.gov Research has identified the major metabolites as 7-hydroxygranisetron (B160284) and 9'-N-desmethylgranisetron. nih.goveuropa.eu At clinically relevant concentrations, the 7-hydroxy metabolite is the predominant form. nih.gov The formation of 7-hydroxygranisetron is mainly catalyzed by CYP1A1, while CYP3A4 is involved in the 9'-desmethylation process. europa.eu In vitro studies have shown that ketoconazole, an inhibitor of the CYP3A subfamily, can inhibit the ring oxidation of granisetron. fda.govfda.govkyowakirin.com

In vitro studies have demonstrated that granisetron does not induce or inhibit the cytochrome P-450 drug-metabolizing enzyme system. nih.govgene.comfda.gov.ph Specifically, granisetron did not inhibit the activity of various CYP enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C9/8, CYP2C19, CYP2D6, CYP2E1, and CYP3A, at concentrations up to 250 microM. nih.gov Furthermore, the activity of the CYP3A4 subfamily, which is involved in the metabolism of several narcotic analgesic agents, is not altered by granisetron in vitro. fda.govfda.govnih.gov

Active Metabolite Identification and Activity

Animal studies have suggested that some metabolites of granisetron may possess 5-HT3 receptor antagonist activity. fda.govfda.govgene.com However, in humans, these metabolites are found in very low concentrations and are not believed to contribute significantly to the pharmacological effects of the drug. medsafe.govt.nznps.org.au The primary metabolites identified are 7-OH-granisetron and its sulfate (B86663) and glycuronide conjugates. pjps.pkhpra.ie

Elimination Processes

The elimination of granisetron and its metabolites occurs through renal excretion.

Renal Excretion of Unchanged Drug and Metabolites

Clearance of granisetron is mainly through hepatic metabolism. fda.govmedsafe.govt.nz Following administration, a portion of the unchanged drug is excreted in the urine. In healthy volunteers, approximately 11-12% of an orally or intravenously administered dose is eliminated unchanged in the urine within 48 hours. fda.govfda.govgeneesmiddeleninformatiebank.nl The majority of the dose is excreted as metabolites, with about 47-48% found in the urine and 34-38% in the feces. drugbank.comfda.govmedsafe.govt.nz

Fecal Elimination of Metabolites

The elimination of granisetron hydrochloride metabolites occurs through both renal and fecal pathways. Following administration, a significant portion of the metabolized drug is excreted in the feces. In normal volunteers, approximately 34% of an administered dose is eliminated as metabolites in the feces. fda.govmedsafe.govt.nzaapharma.canih.gov Other studies have reported this value to be around 38%. fda.govdrugbank.comirispublishers.com This fecal excretion accounts for a substantial part of the clearance of the drug's metabolites from the body. The remainder of the dose is primarily excreted in the urine, with about 49% as metabolites and around 11-12% as unchanged drug within 48 hours. fda.govaapharma.cafda.gov

The process of biotransformation, which precedes elimination, involves N-demethylation and aromatic ring oxidation, followed by conjugation. fda.govfda.govdrugbank.com These metabolic processes, occurring predominantly in the liver, convert granisetron into various metabolites that are then excreted. Animal studies have suggested that some of these metabolites might retain 5-HT3 receptor antagonist activity. fda.govfda.govdrugbank.com

Table 1: Fecal Elimination of Granisetron Hydrochloride Metabolites

Parameter Value Population
Percentage of Dose Excreted as Metabolites in Feces ~34% Normal Volunteers fda.govmedsafe.govt.nzaapharma.canih.gov
Percentage of Dose Excreted as Metabolites in Feces ~38% Normal Volunteers fda.govdrugbank.comirispublishers.com

Terminal Half-Life Determination and Variability

The terminal half-life of granisetron hydrochloride exhibits considerable variability among individuals. The mean plasma half-life in patients is approximately 9 hours, though this is subject to wide inter-subject variation. medsafe.govt.nz Following a single intravenous dose of 40 mcg/kg, the terminal phase half-life was determined to be 8.95 hours. fda.govfda.govirispublishers.com

This variability is a noted characteristic of granisetron's pharmacokinetics. fda.govnih.gov Several factors can influence the terminal half-life. For instance, in elderly volunteers (mean age 71 years), a longer half-life has been observed when compared to younger healthy volunteers. fda.govnih.govfda.gov Conversely, in pediatric cancer patients (ages 2 to 16), no clear relationship was found between age and the terminal phase plasma half-life. fda.govnih.govfda.gov

Furthermore, a study in patients with hepatic impairment resulting from neoplastic liver involvement showed that the total clearance was approximately halved compared to patients with normal hepatic function, which would imply a longer half-life. fda.govnih.govfda.gov However, due to the wide variability in pharmacokinetic parameters observed in patients, dosage adjustments are not typically deemed necessary for those with hepatic functional impairment. fda.govnih.govfda.gov In patients with severe renal failure, the total clearance of granisetron was not significantly affected, suggesting a minimal impact on its half-life. fda.govnih.govfda.gov

Table 2: Terminal Half-Life of Granisetron Hydrochloride

Population/Condition Mean Terminal Half-Life (hours) Notes
Patients (general) ~9 Wide inter-subject variability observed. medsafe.govt.nz
Following single IV dose (40 mcg/kg) 8.95 - fda.govfda.govirispublishers.com
Elderly Volunteers Longer than younger volunteers Mean values for clearance were lower. fda.govnih.govfda.gov
Pediatric Patients (2-16 years) No relationship with age observed - fda.govnih.govfda.gov
Hepatically Impaired Patients Clearance approximately halved Suggests a longer half-life. fda.govnih.govfda.gov

Clinical Efficacy and Comparative Effectiveness Research

Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV) Prophylaxis

Granisetron (B54018) hydrochloride is a selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist with significant antiemetic properties in the context of chemotherapy-induced nausea and vomiting (CINV). nih.gov Its effectiveness has been demonstrated in numerous clinical trials, positioning it as a valuable agent in supportive cancer care. irispublishers.com

Acute Emesis Control in Various Chemotherapy Regimens (e.g., cisplatin-based, moderately emetogenic, highly emetogenic)

Granisetron has shown considerable efficacy in controlling acute CINV across a spectrum of chemotherapeutic regimens with varying emetogenic potentials.

In patients undergoing highly emetogenic chemotherapy (HEC) , particularly cisplatin-based regimens, a single prophylactic intravenous dose of granisetron is often sufficient to control acute nausea and vomiting in a significant percentage of patients. nih.gov Studies have shown that in cisplatin-based chemotherapy, granisetron is effective in preventing acute emesis. nih.gov For instance, in a study involving patients receiving HEC, including cisplatin-based regimens, the complete response rate (no retching/vomiting/rescue medication) for a granisetron transdermal system was 86.84%. nih.govkjim.org Another trial reported that single-dose oral granisetron provided equivalent total antiemetic control when compared with intravenous ondansetron (B39145) in patients receiving highly emetogenic, cisplatin-based chemotherapy, with a total control rate of 54.7%. ascopubs.org

For moderately emetogenic chemotherapy (MEC) , granisetron also demonstrates good control of emesis. nih.gov A study comparing two oral doses of granisetron in patients receiving MEC found total control rates (no emetic episodes, no nausea, no rescue therapy during the first 24 hours) of 54.2% and 57.1% for the respective doses. nih.gov When combined with dexamethasone (B1670325), the total control rates were comparable at 57.8% and 55.3%. nih.gov A phase III study of a granisetron transdermal system in patients receiving multi-day MEC or HEC showed a complete control rate of 60%. nih.gov

The efficacy of granisetron has also been established in pediatric oncology patients receiving moderately to highly emetogenic chemotherapy. ukm.mynih.gov One study concluded that there is clear evidence of a major antiemetic effect for at least 24 hours after a single intravenous dose. nih.gov

Table 1: Efficacy of Granisetron in Acute Emesis Control

Chemotherapy Regimen Granisetron Formulation Complete Response / Total Control Rate Study Population
Highly Emetogenic (Cisplatin-based) Transdermal System 86.84% (Complete Response) nih.govkjim.org Adult
Highly Emetogenic (Cisplatin-based) Oral 54.7% (Total Control) ascopubs.org Adult
Moderately Emetogenic Oral 54.2% - 57.1% (Total Control) nih.gov Adult
Moderately/Highly Emetogenic Transdermal System 60% (Complete Control) nih.gov Adult
Moderately/Highly Emetogenic Intravenous 62.5% (No nausea/vomiting) nih.gov Pediatric

Delayed Emesis Control

While highly effective for acute CINV, the role of first-generation 5-HT3 antagonists like granisetron in controlling delayed emesis (occurring 2 to 5 days post-chemotherapy) has been a subject of further investigation. cancer.gov Some initial, limited data suggested that granisetron therapy offered no significant advantages over traditional antiemetics for delayed emesis control. nih.gov

However, more recent research indicates a beneficial effect. A transdermal granisetron system was found to provide effective control of delayed emesis in patients receiving HEC regimens. nih.gov Another study focusing on cisplatin-based chemotherapy showed that both ramosetron (B134825) and granisetron were effective in preventing delayed emesis. oup.com Furthermore, an extended-release subcutaneous formulation of granisetron, APF530, demonstrated superior control of delayed-phase CINV following HEC when compared to ondansetron as part of a three-drug regimen. oncology-central.comnih.gov

Comparative Efficacy Studies

The efficacy of granisetron has been benchmarked against placebo and other antiemetic agents in numerous studies.

Clinical trials have demonstrated the superiority of granisetron over placebo in preventing CINV. In a study involving patients receiving upper abdominal radiotherapy, granisetron was associated with a significantly longer median time to the first episode of emesis (35 days vs. 9 days) and nausea (11 days vs. 1 day) compared to placebo. researchreview.co.nz The emesis-free and nausea-free rates were also significantly greater with granisetron. researchreview.co.nz

Comparisons between granisetron and other 5-HT3 receptor antagonists have yielded varied results, often showing comparable efficacy.

Ondansetron: Several randomized trials have reported no significant differences between granisetron and ondansetron in controlling acute nausea and vomiting. nih.gov One study found that a single dose of granisetron was as effective as multiple doses of ondansetron for preventing nausea and vomiting induced by cisplatin (B142131). ascopubs.org However, another study suggested that granisetron is more effective than ondansetron in preventing both acute and delayed vomiting caused by highly emetogenic chemotherapy, particularly on the second day post-treatment. researchgate.net A retrospective assessment also suggested the superiority of granisetron over a lower dose of ondansetron in preventing acute CINV related to cyclophosphamide (B585) therapy. researchreview.co.nz In a pediatric population with acute lymphoblastic leukemia, single-dose oral granisetron was found to be superior to oral ondansetron in preventing chemotherapy-induced emesis. researchgate.net

Palonosetron (B1662849): Palonosetron, a second-generation 5-HT3 antagonist, has been compared with granisetron in several studies. One phase 3 study in patients receiving highly emetogenic chemotherapy found palonosetron to be superior to granisetron for the prophylaxis of CINV in the delayed phase. nih.gov However, another randomized, double-blind study in breast cancer patients receiving an anthracycline and cyclophosphamide regimen did not find palonosetron to be superior to granisetron for preventing CINV when both were part of a three-drug regimen with dexamethasone and fosaprepitant. ascopubs.orgwiley.com A retrospective study in patients with non-Hodgkin lymphoma receiving bendamustine-based chemotherapy also suggested that granisetron-based therapy was non-inferior to palonosetron-based therapy. ingentaconnect.com

Table 2: Comparative Efficacy of Granisetron vs. Other 5-HT3 Antagonists

Comparator Chemotherapy Regimen Key Finding
Ondansetron Highly Emetogenic (Cisplatin) Granisetron as effective as ondansetron. ascopubs.org
Ondansetron Highly Emetogenic Granisetron more effective for acute and delayed vomiting. researchgate.net
Ondansetron Cyclophosphamide-containing Granisetron superior to low-dose ondansetron for acute CINV. researchreview.co.nz
Palonosetron Highly Emetogenic Palonosetron superior for delayed CINV. nih.gov
Palonosetron Anthracycline + Cyclophosphamide Palonosetron not superior to granisetron in a three-drug regimen. ascopubs.orgwiley.com
Palonosetron Bendamustine-based Granisetron-based therapy non-inferior to palonosetron-based therapy. ingentaconnect.com

Granisetron has consistently demonstrated superior or equivalent efficacy when compared to older antiemetic agents.

Prochlorperazine (B1679090): In a multicenter, double-blind study of patients receiving moderately emetogenic chemotherapy, oral granisetron was significantly more effective than oral prochlorperazine in achieving a complete response and total control of nausea and vomiting at 24 hours. nih.gov

Metoclopramide (B1676508): Several studies have shown granisetron to be more effective than metoclopramide. researchreview.co.nz In patients receiving cisplatin-based chemotherapy, a single dose of granisetron was more effective and produced fewer adverse effects than multiple doses of metoclopramide in controlling emesis over a 6-day period. nih.gov Another study in patients receiving CHOP for non-Hodgkin lymphoma reported significantly better control of both acute and delayed CINV with granisetron compared to metoclopramide. researchreview.co.nz However, in a study of patients receiving amrubicin (B1664947) monotherapy, both granisetron and metoclopramide were found to be successful in controlling CINV. oncm.org

Table 3: Comparative Efficacy of Granisetron vs. Other Antiemetics

Comparator Chemotherapy Regimen Key Finding
Prochlorperazine Moderately Emetogenic Granisetron significantly more effective at 24 hours. nih.gov
Metoclopramide Cisplatin-based Single-dose granisetron more effective than multiple doses of metoclopramide. nih.gov
Metoclopramide CHOP for NHL Granisetron provided significantly better control of acute and delayed CINV. researchreview.co.nz
Metoclopramide Amrubicin monotherapy Both granisetron and metoclopramide were successful in controlling CINV. oncm.org

Combination Therapy Regimens and Synergistic Effects (e.g., with Dexamethasone, NK-1 Antagonists)

The antiemetic efficacy of granisetron is significantly enhanced when used in combination with other agents, particularly corticosteroids like dexamethasone and neurokinin-1 (NK-1) receptor antagonists.

The addition of dexamethasone to granisetron has been shown to improve response rates by approximately 15% in controlling acute chemotherapy-induced nausea and vomiting (CINV). nih.gov In patients receiving high-dose cisplatin chemotherapy, the combination of granisetron and dexamethasone resulted in a significantly higher complete protection rate from emesis (64%) compared to granisetron alone (39%) within the first 24 hours. nih.gov Similarly, a meta-analysis of studies in patients undergoing laparoscopic surgery found that granisetron combined with dexamethasone was significantly more effective in preventing postoperative nausea and vomiting (PONV) than granisetron monotherapy. researchgate.net

The combination of a 5-HT3 receptor antagonist like granisetron with an NK-1 receptor antagonist, such as aprepitant (B1667566) or rolapitant (B1662417), and dexamethasone is a recommended regimen for preventing CINV associated with highly emetogenic chemotherapy. researchgate.nettandfonline.comtandfonline.com Early clinical data highlighted the necessity of this triple-drug combination for optimal protection against both acute and delayed CINV in patients treated with cisplatin. tandfonline.comtandfonline.com Studies have shown that adding an NK-1 receptor antagonist to a granisetron and dexamethasone regimen provides superior protection. esmo.orgelsevier.eshtct.com.br For instance, a phase III trial of rolapitant added to granisetron and dexamethasone demonstrated superiority in preventing CINV compared to granisetron and dexamethasone alone. esmo.org

A retrospective study evaluated the efficacy of adding aprepitant to granisetron for patients receiving CHOP or R-CHOP chemotherapy regimens for malignant lymphoma. nih.gov However, this particular study did not find a significant difference in complete response rates between the granisetron plus aprepitant group and the granisetron alone group. nih.gov

Response Rates and Complete Control Assessment

The efficacy of granisetron, both as a monotherapy and in combination, is measured by response rates, often categorized as "complete response" or "complete control." A complete response is typically defined as no emetic episodes and no use of rescue medication. nih.gov

In studies of patients receiving moderately emetogenic chemotherapy, a single prophylactic intravenous dose of granisetron is sufficient to control acute nausea and vomiting in approximately 60% to 70% of patients. nih.gov For patients on highly emetogenic cisplatin-based chemotherapy, oral granisetron demonstrated a complete response rate of 52%. nih.gov

When combined with dexamethasone for moderately emetogenic chemotherapy, the complete protection from vomiting and nausea in the first 24 hours was 92.6% and 71.9%, respectively. nih.gov This was significantly higher than with either granisetron or dexamethasone alone. nih.gov In the context of delayed CINV following high-dose cisplatin, the combination of granisetron and dexamethasone did not show a significant benefit over dexamethasone alone in one study, with complete response rates over days 1-6 being 52.1% for the combination and 54.5% for dexamethasone alone. nih.gov However, another study on the same combination for high-dose cisplatin found that control of delayed nausea and vomiting was achieved in 58% and 84% of patients, respectively. e-crt.org

The following table summarizes the complete response rates of granisetron in various chemotherapy settings.

Chemotherapy TypeAntiemetic RegimenComplete Response (CR) RateTimeframe
Highly EmetogenicGranisetron52%24 hours
Moderately EmetogenicGranisetron~60-70%Acute Phase
Moderately EmetogenicGranisetron + Dexamethasone92.6% (vomiting), 71.9% (nausea)24 hours nih.gov
Highly Emetogenic (Delayed)Granisetron + Dexamethasone52.1%Days 1-6 nih.gov
Highly Emetogenic (Delayed)Granisetron + Dexamethasone58% (nausea), 84% (vomiting)4 days e-crt.org

Efficacy in Radiation-Induced Nausea and Vomiting (RINV)

Granisetron has proven effective in managing nausea and vomiting induced by radiotherapy (RINV), a distressing side effect for many cancer patients. irispublishers.comnih.gov

Prophylaxis in Fractionated Upper Abdominal Radiotherapy

In a multicenter, randomized, double-blind study, oral granisetron was significantly more effective than a placebo for the prophylaxis of nausea and emesis in patients undergoing fractionated upper abdominal radiotherapy. nih.govtandfonline.comtandfonline.com Patients treated with granisetron had a significantly longer median time to the first episode of emesis (35 days vs. 9 days) and the first episode of nausea (11 days vs. 1 day) compared to those on placebo. nih.govtandfonline.comtandfonline.comresearchreview.co.nz

Impact on Nausea and Emesis Free Days

The use of granisetron in patients receiving fractionated upper abdominal radiotherapy leads to a greater number of nausea and emesis-free days. nih.govtandfonline.comtandfonline.com In one study, 57.5% of patients on granisetron were emesis-free compared to 42.1% of those on placebo. nih.govtandfonline.comtandfonline.comresearchreview.co.nz Furthermore, 30.6% of granisetron-treated patients were nausea-free, versus 16.7% in the placebo group. nih.govtandfonline.comtandfonline.comresearchreview.co.nz Another study reported that for patients who developed RINV and were treated with oral granisetron, the percentage of nausea-free days was 26%, though none achieved complete control. jst.go.jp

A pilot study investigating the combination of aprepitant and granisetron for RINV after moderately emetogenic radiotherapy for bone metastases showed promising results. nih.gov For patients receiving a single fraction of radiotherapy, the control rates for acute nausea and vomiting were 100%. nih.gov For those receiving multiple fractions, the control rates for acute nausea and vomiting were both 67%. nih.gov

The table below details the efficacy of granisetron in RINV.

Radiotherapy TypeTreatmentOutcomeResult
Fractionated Upper AbdominalGranisetron vs. PlaceboMedian time to first emesis35 days vs. 9 days nih.govtandfonline.comtandfonline.comresearchreview.co.nz
Fractionated Upper AbdominalGranisetron vs. PlaceboMedian time to first nausea11 days vs. 1 day nih.govtandfonline.comtandfonline.comresearchreview.co.nz
Fractionated Upper AbdominalGranisetron vs. PlaceboEmesis-free patients57.5% vs. 42.1% nih.govtandfonline.comtandfonline.comresearchreview.co.nz
Fractionated Upper AbdominalGranisetron vs. PlaceboNausea-free patients30.6% vs. 16.7% nih.govtandfonline.comtandfonline.comresearchreview.co.nz
Moderately Emetogenic (Single Fraction)Granisetron + AprepitantAcute nausea control100% nih.gov
Moderately Emetogenic (Single Fraction)Granisetron + AprepitantAcute vomiting control100% nih.gov
Moderately Emetogenic (Multiple Fractions)Granisetron + AprepitantAcute nausea control67% nih.gov
Moderately Emetogenic (Multiple Fractions)Granisetron + AprepitantAcute vomiting control67% nih.gov

Efficacy in Postoperative Nausea and Vomiting (PONV)

Granisetron is a valuable agent for both the prevention and treatment of postoperative nausea and vomiting (PONV), a common complication following surgery. irispublishers.compharmgkb.org

Prevention and Treatment in Surgical Patients

Numerous studies have demonstrated the efficacy of granisetron in preventing PONV across various surgical procedures. In a study of patients undergoing open cholecystectomy, only 12% of patients in the granisetron group experienced an emetic episode compared to 40% in the droperidol (B1670952) group. jmsskims.org A meta-analysis comparing granisetron to ondansetron for PONV prevention after laparoscopic cholecystectomy found granisetron to be superior, significantly reducing both nausea and vomiting within the first 12 and 24 hours post-surgery. smj.org.sa Another systematic review and meta-analysis, however, concluded that ondansetron and granisetron have equivalent efficacy in preventing PONV after laparoscopic cholecystectomy. sigmaaldrich.com

For the treatment of established PONV in women undergoing breast surgery, granisetron was shown to be effective. nih.gov A study found that complete control of PONV was achieved in 85% of women who received a 20 microg/kg dose of granisetron, compared to 45% of those who received a placebo. nih.gov

The following table presents the efficacy of granisetron in the prevention and treatment of PONV.

Surgical ProcedureComparisonOutcomeGranisetron GroupComparator Group
Open CholecystectomyGranisetron vs. DroperidolEmetic Episode12%40% jmsskims.org
Laparoscopic CholecystectomyGranisetron vs. OndansetronNausea (0-12h)15.2%25.4% smj.org.sa
Laparoscopic CholecystectomyGranisetron vs. OndansetronVomiting (0-12h)10.3%18.0% smj.org.sa
Breast Surgery (Treatment)Granisetron (20 microg/kg) vs. PlaceboComplete Control of PONV85%45% nih.gov

Comparative Studies with Other Antiemetics in Surgical Settings

Granisetron hydrochloride has been extensively compared with other antiemetic agents for the prevention and treatment of postoperative nausea and vomiting (PONV). These studies highlight its efficacy relative to other 5-HT3 receptor antagonists and drugs from other classes.

In comparative studies with ondansetron, another widely used 5-HT3 receptor antagonist, granisetron has often demonstrated either comparable or superior efficacy. For instance, one study found that in patients undergoing general anesthesia, the incidence of postoperative nausea was 20% in the granisetron group compared to 30% in the ondansetron group, and the incidence of vomiting was 6.6% with granisetron versus 20% with ondansetron. medpulse.in Another study in patients undergoing laparoscopic cholecystectomy reported a significantly lower incidence of PONV in the granisetron group (23.33%) compared to the ondansetron group (53.33%). njmsmanipal.com.np Similarly, in elective craniotomies for brain tumors, granisetron combined with dexamethasone showed a lower, though not statistically significant, incidence of PONV compared to ondansetron with dexamethasone. nih.gov In maxillofacial surgery, intravenous granisetron was found to be more effective than intravenous ondansetron in increasing the complete response rate for antiemetic prophylaxis. nih.gov However, some studies have found the two drugs to be equally effective in the early postoperative period, with granisetron showing an advantage in the later postoperative period (3-24 hours). scispace.com A meta-analysis also indicated that granisetron provides high-certainty evidence for reducing vomiting. nih.gov

When compared to palonosetron, a newer 5-HT3 receptor antagonist with a longer half-life, studies have shown that both drugs are effective in the immediate postoperative period. irdim.net However, palonosetron often demonstrates superior efficacy in the long-term prevention of PONV (24-48 hours post-surgery). nih.govnih.gov For example, in laparoscopic abdominal surgery, while the efficacy of palonosetron and granisetron was similar in the first 24 hours, palonosetron was more effective in achieving a complete response (no PONV and no rescue medication) between 24 and 48 hours. nih.govnih.gov Some studies have found both drugs to be comparable in preventing PONV in specific surgeries like laparoscopic gynecological procedures. msjonline.org

Comparisons with the neurokinin-1 (NK1) receptor antagonist, aprepitant, have also been conducted. In patients undergoing laparoscopic cholecystectomy, aprepitant was observed to be potentially more effective than granisetron in preventing PONV. actaanaesthesiologica.beactaanaesthesiologica.beresearchgate.net One retrospective study in patients with malignant lymphoma receiving CHOP or R-CHOP chemotherapy regimens suggested that granisetron alone could be a viable treatment option for preventing chemotherapy-induced nausea and vomiting, showing comparable complete response rates to the combination of granisetron and aprepitant. nih.gov

The combination of granisetron with dexamethasone has been shown to be highly effective. Studies have demonstrated that this combination is superior to single-drug therapy for PONV prophylaxis in high-risk patients. msjonline.org

Comparative Efficacy of Granisetron in Surgical Settings
ComparatorSurgical SettingKey FindingsCitation
OndansetronGeneral AnesthesiaLower incidence of nausea (20% vs. 30%) and vomiting (6.6% vs. 20%) with granisetron. medpulse.in
OndansetronLaparoscopic CholecystectomySignificantly lower PONV incidence with granisetron (23.33% vs. 53.33%). njmsmanipal.com.np
OndansetronStrabismus SurgeryGranisetron was more effective in preventing nausea in the first 6 hours post-surgery. nih.gov
PalonosetronLaparoscopic Abdominal SurgerySimilar efficacy in the first 24 hours; palonosetron more effective at 24-48 hours. nih.govnih.gov
PalonosetronLaparoscopic SurgeryBoth effective in the immediate postoperative period; palonosetron superior beyond 6 hours. irdim.net
AprepitantLaparoscopic CholecystectomyAprepitant may be more effective than granisetron in preventing PONV. actaanaesthesiologica.beactaanaesthesiologica.beresearchgate.net

Pediatric PONV Efficacy and Safety Considerations

Granisetron hydrochloride has been demonstrated to be an effective and well-tolerated option for the prevention of postoperative nausea and vomiting (PONV) in the pediatric population. oup.com Clinical studies have focused on determining the optimal dose and evaluating its efficacy in various surgical contexts.

A dose-ranging study in children aged 4-10 years undergoing surgery for inguinal hernia and phimosis found that granisetron at 40 mcg/kg was the minimum effective dose for preventing postoperative emesis. nih.gov In this study, a complete response (no emesis and no need for rescue antiemetic in 24 hours) was observed in 90% of patients receiving 40 mcg/kg, compared to 57% in the placebo group. nih.gov Increasing the dose to 100 mcg/kg did not provide any additional benefit. nih.gov Another study involving children undergoing tonsillectomy or adenotonsillectomy also evaluated the efficacy and safety of granisetron. clinicaltrials.gov

The efficacy of granisetron has also been assessed in pediatric patients with specific risk factors for PONV, such as a history of motion sickness. In a study of children undergoing tonsillectomy, granisetron was effective in preventing postoperative emesis in children both with and without a history of motion sickness. nih.gov The complete response rate in patients with a history of motion sickness was 77% with granisetron versus 13% with placebo. nih.gov

Limited data from a study on children undergoing strabismus surgery showed that oral granisetron was significantly superior to placebo in reducing postoperative vomiting and led to earlier discharge. researchreview.co.nz

Efficacy of Granisetron in Pediatric PONV
Surgical SettingKey Efficacy FindingCitation
Inguinal Hernia and Phimosis SurgeryA complete response was seen in 90% of patients receiving 40 mcg/kg of granisetron, compared to 57% in the placebo group. nih.gov
Tonsillectomy (with motion sickness history)A complete response was observed in 77% of patients treated with granisetron, versus 13% in the placebo group. nih.gov
Tonsillectomy (without motion sickness history)A complete response was noted in 83% of patients who received granisetron, compared to 40% in the placebo group. nih.gov
Strabismus SurgeryOral granisetron was significantly superior to placebo in reducing postoperative vomiting. researchreview.co.nz

Investigational Applications and Efficacy in Other Emesis-Related Conditions (e.g., Hyperemesis Gravidarum)

Beyond its established use in chemotherapy-induced and postoperative nausea and vomiting, granisetron hydrochloride has been investigated for its potential efficacy in other conditions characterized by emesis, most notably hyperemesis gravidarum (HG).

Hyperemesis gravidarum is a severe form of nausea and vomiting in pregnancy that can lead to significant maternal and fetal complications. mm2019shpa.com While ondansetron has been used for HG, there is interest in other 5-HT3 receptor antagonists like granisetron. nih.gov A study comparing granisetron to promethazine (B1679618) for the treatment of HG found that granisetron significantly reduced nausea and vomiting, with greater patient satisfaction and fewer adverse drug reactions compared to promethazine. nih.gov This suggests that granisetron could be a safe and more effective alternative for managing HG. nih.gov

The transdermal delivery of granisetron has also been explored for HG. One case report detailed the successful use of a transdermal granisetron patch in a patient with severe HG who was unresponsive to oral antiemetics. mm2019shpa.com The patch provided a drastic improvement in symptoms, leading to reduced nausea, cessation of vomiting, improved oral intake, and weight gain. mm2019shpa.com A small pilot study also showed that a granisetron patch provided persistent symptom relief for several days in women with nausea and vomiting of pregnancy. somanz.org

Another investigational application for granisetron is in the treatment of alcohol use disorder (AUD). irispublishers.com Preclinical and early clinical research suggests that by modulating the mesolimbic dopamine (B1211576) system, granisetron may help reduce alcohol consumption, craving, and withdrawal symptoms. irispublishers.com Further research is necessary to confirm its efficacy and safety for this indication. irispublishers.com

Adverse Event Profiling and Safety Research

Common Adverse Events and Frequency Analysis

Granisetron (B54018) hydrochloride is generally well-tolerated. wikipedia.org The most frequently reported adverse reactions in clinical studies are headache and constipation. medsafe.govt.nzmedicines.org.uk Most adverse reactions observed are of mild to moderate severity. europa.eu

Table 1: Frequency of Common Adverse Events Associated with Granisetron Hydrochloride

Adverse EventFrequency Range (%)References
Headache10-21% medsinfo.com.aunih.govnih.gov
Constipation3-22% medsafe.govt.nzfda.govdrugs.com
Diarrhea4-9% medsinfo.com.aupdr.net
Asthenia/Fatigue5-21% medsinfo.com.audrugs.commedscape.com
Dizziness3-5% pdr.netnih.gov

Headache is one of the most common adverse events associated with granisetron hydrochloride, with a reported incidence ranging from 10% to 21%. medsinfo.com.aunih.govnih.gov In many cases, these headaches are mild to moderate in severity and may resolve on their own or with standard analgesics. nih.gov In comparative clinical trials, the incidence of headache was notably higher in patients receiving granisetron injection (14%) compared to those in the comparator group (6%). medsafe.govt.nzfda.gov

Constipation is another frequently reported side effect of granisetron hydrochloride, with incidence rates in clinical trials varying from 3% to 22%. medsafe.govt.nzfda.govdrugs.com For the transdermal patch formulation, constipation was the most commonly reported adverse reaction, occurring in approximately 8.7% of patients. europa.eueuropa.eu As granisetron can reduce lower bowel motility, it is recommended that patients showing signs of sub-acute intestinal obstruction be monitored after administration. europa.eu

Diarrhea has been reported as an adverse event in patients treated with granisetron hydrochloride, with a frequency of approximately 4% to 9%. medsinfo.com.aupdr.net In patients receiving granisetron tablets along with radiation therapy, diarrhea was among the most frequently reported adverse events. fda.gov

Asthenia, or weakness and lack of energy, is a reported side effect. medsinfo.com.auwebmd.com In clinical trials, the incidence of asthenia was reported to be between 5% and 18%. medsinfo.com.audrugs.commedscape.com For patients receiving oral granisetron, the incidence of asthenia was 14% compared to 10% in the comparator group and 4% in the placebo group. medsinfo.com.au

Dizziness is an adverse event that has been observed in patients taking granisetron hydrochloride. nih.gov The reported incidence of dizziness is in the range of 3% to 5%. pdr.net

Risk-Benefit Assessment in Specific Patient Populations

Patients with Pre-existing Cardiac Conditions

Caution should be exercised when administering granisetron hydrochloride to patients with pre-existing arrhythmias or cardiac conduction disorders. nih.govfda.govmedsafe.govt.nzhpra.ie The drug's potential to cause QT prolongation might lead to clinical consequences in this vulnerable group. boehringer-ingelheim.comnih.govmedsafe.govt.nznih.gov Patients with cardiac disease are considered to be at particular risk for cardiovascular events. boehringer-ingelheim.comfda.govnih.gov The potential for granisetron to affect cardiac conduction means its use in patients with pre-existing cardiac conditions requires a careful risk-benefit assessment. irispublishers.comgeneesmiddeleninformatiebank.nl

Patients on Cardio-toxic Chemotherapy

Patients receiving cardiotoxic chemotherapy are another group identified as being at particular risk for cardiac-related adverse events when treated with granisetron hydrochloride. nih.govfda.govmedsafe.govt.nznih.govhpra.ie The concurrent use of granisetron in these patients may lead to clinical consequences due to the combined potential for cardiac effects. medsafe.govt.nzhpra.ie Therefore, caution is advised for this patient population. boehringer-ingelheim.commedsafe.govt.nzhpra.iefda.gov.ph

Patients with Electrolyte Abnormalities

The use of granisetron hydrochloride in patients with existing electrolyte imbalances requires caution due to its potential to affect cardiac conduction. fda.govfda.gov.ph As a 5-HT3 receptor antagonist, granisetron has been associated with electrocardiogram (ECG) modifications, including QT interval prolongation. fda.govmedsafe.govt.nzhpra.iemedicines.org.ukwebmd.comeuropa.eufda.govboehringer-ingelheim.comgene.comeuropa.eu While these changes are often minor and not clinically significant in the general population, they can pose a greater risk for individuals with underlying cardiac conditions or electrolyte disturbances. fda.govfda.gov.phmedsafe.govt.nzhpra.iegene.comeuropa.eu

Specifically, patients with cardiac co-morbidities, those undergoing cardiotoxic chemotherapy, and individuals with concurrent electrolyte abnormalities are considered to be at a higher risk for clinical consequences. fda.govfda.gov.phmedsafe.govt.nzhpra.iegene.comeuropa.eu Therefore, monitoring of both ECG and clinical abnormalities is advisable when treating patients who are also on medications known to prolong the QT interval. hpra.ie The risk of QT prolongation is a recognized class effect of 5-HT3 antagonists. hpra.iemedicines.org.ukeuropa.eueuropa.eu

A study on cloned human cardiac ion channels demonstrated that granisetron has the potential to affect cardiac repolarization by blocking HERG potassium channels. hpra.ie It has been shown to block both sodium and potassium channels, which can potentially lead to the prolongation of PR, QRS, and QT intervals. hpra.ieeuropa.eu Patients with low levels of potassium and magnesium in the blood should inform their doctor before starting granisetron. apollopharmacy.in

Table 1: Key Considerations for Granisetron Hydrochloride Use in Patients with Electrolyte Abnormalities

Factor Recommendation/Finding Citations
General Precaution Caution should be exercised in patients with concomitant electrolyte abnormalities. fda.govfda.gov.phmedsafe.govt.nzhpra.iegene.comeuropa.eu
Cardiac Effects Cases of ECG modifications, including QT prolongation, have been reported. fda.govmedsafe.govt.nzhpra.iemedicines.org.ukwebmd.comeuropa.eufda.govboehringer-ingelheim.comgene.comeuropa.eu
High-Risk Groups Patients with cardiac disease, on cardiotoxic chemotherapy, and/or with electrolyte abnormalities are at increased risk. fda.govfda.gov.phmedsafe.govt.nzhpra.iegene.comeuropa.eu
Mechanism Granisetron can block both sodium and potassium channels, potentially affecting cardiac depolarization and repolarization. hpra.ieeuropa.eu
Monitoring It is advisable to monitor ECG and clinical abnormalities in at-risk patients. hpra.ie

Pediatric Patient Safety Profile

The safety and efficacy of intravenous granisetron have been established for pediatric patients aged 2 years and older for the prevention of chemotherapy-induced nausea and vomiting. fda.gov.phmedsafe.govt.nzfda.govmayoclinic.org However, its safety and effectiveness have not been established in children under the age of 2. fda.gov.phfda.govmayoclinic.org For the prevention and treatment of postoperative nausea and vomiting, the safety and efficacy of granisetron injection in the pediatric population have not been established. fda.gov.phmayoclinic.org

Several studies have demonstrated that granisetron is well-tolerated in pediatric patients receiving emetogenic chemotherapy. nih.govnih.gov In one study of 30 children aged 3-18 years, no serious adverse events were reported. nih.gov Another study with 24 pediatric patients (age range 3-15 years) also found granisetron to be very well tolerated, with no clinically important changes in pulse rate, blood pressure, or Holter electrocardiogram. nih.gov A multi-institutional, cross-over study comparing different doses in children with solid tumors also reported no safety problems associated with either dose. nih.gov

While generally well-tolerated, it is important to note that the oral tablet form of granisetron is not recommended for children as there is insufficient clinical evidence to support its administration in this population. europa.euaapharma.ca

Table 2: Summary of Pediatric Safety Data for Granisetron Hydrochloride

Indication Age Group Safety and Efficacy Citations
Chemotherapy-Induced Nausea and Vomiting (IV) 2 to 16 yearsSafety and effectiveness have been established. fda.gov.phfda.govmayoclinic.org
Chemotherapy-Induced Nausea and Vomiting (IV) Under 2 yearsSafety and effectiveness have not been established. fda.gov.phfda.govmayoclinic.org
Postoperative Nausea and Vomiting (IV) All pediatric agesSafety and effectiveness have not been established. fda.gov.phmayoclinic.org
Oral Tablets All pediatric agesNot recommended due to insufficient clinical evidence. europa.euaapharma.ca

Pregnant and Breastfeeding Women Safety Data

There is a limited amount of data from the use of granisetron in pregnant women, and there are no adequate and well-controlled studies in this population. medicines.org.ukfda.govdrugs.com Therefore, its use during pregnancy is recommended only if the potential benefit justifies the potential risk to the fetus. medsafe.govt.nzfda.govdrugs.commedsinfo.com.au As a precautionary measure, some sources suggest it is preferable to avoid the use of granisetron during pregnancy. medicines.org.ukeuropa.eu

Animal reproduction studies in rats and rabbits have not revealed evidence of impaired fertility or harm to the fetus due to granisetron. medsafe.govt.nzfda.govdrugs.commedsinfo.com.auhres.ca However, it is important to note that animal reproduction studies are not always predictive of human response. medsafe.govt.nzfda.govmedsinfo.com.au

It is not known whether granisetron is excreted in human milk. fda.gov.phhpra.iemedicines.org.ukwebmd.comfda.govaapharma.cadrugs.commedsinfo.com.auhres.cafda.gov Because many drugs are excreted in human milk, caution should be exercised when granisetron is administered to a nursing woman. fda.gov.phboehringer-ingelheim.comfda.govfda.gov A study in lactating rats showed that a small amount of granisetron is excreted in milk and at least some of this is absorbed by the offspring. medsafe.govt.nzmedsinfo.com.au Given the lack of human data, breastfeeding is not recommended during treatment with granisetron as a precautionary measure. hpra.iemedicines.org.ukeuropa.euhres.ca A decision should be made whether to discontinue breastfeeding or to discontinue the drug, taking into account the importance of the drug to the mother. drugs.com

Table 3: Granisetron Hydrochloride Safety in Pregnancy and Lactation

Population Findings and Recommendations Citations
Pregnant Women Limited human data available; use only if clearly needed and benefit outweighs risk. medsafe.govt.nzmedicines.org.ukeuropa.eufda.govdrugs.commedsinfo.com.au
Animal Studies (Pregnancy) No evidence of teratogenic effects in rats and rabbits. medsafe.govt.nzfda.govdrugs.commedsinfo.com.auhres.ca
Breastfeeding Women It is unknown if granisetron is excreted in human milk; caution is advised. fda.gov.phhpra.iemedicines.org.ukwebmd.comboehringer-ingelheim.comfda.govaapharma.cadrugs.commedsinfo.com.auhres.cafda.gov
Animal Studies (Lactation) Excreted in the milk of lactating rats. medsafe.govt.nzmedsinfo.com.au
Recommendation for Lactation Discontinue breastfeeding or the drug, considering the mother's need for the medication. drugs.com

Drug Drug Interaction Research and Clinical Implications

Cytochrome P-450 System Interactions

Granisetron (B54018) is metabolized by hepatic cytochrome P-450 drug-metabolizing enzymes. drugs.com Consequently, substances that induce or inhibit these enzymes can alter the clearance and half-life of granisetron. drugs.com The CYP3A4 subfamily is particularly involved in its metabolism. drugs.comnih.gov

Hepatic enzyme inducers, such as phenobarbital, can increase the clearance of granisetron. drugs.comfda.gov Phenobarbital is a known potent inducer of cytochrome P450 enzymes, which accelerates the metabolism of various drugs. nih.govnih.govresearchgate.net A human pharmacokinetic study demonstrated that treatment with phenobarbital resulted in a 25% increase in the total plasma clearance of intravenously administered granisetron. drugs.comfda.govnih.gov The clinical significance of this increased clearance is not currently known. drugs.comfda.govnih.gov

Conversely, inhibitors of the cytochrome P-450 system can impede the metabolism of granisetron. drugs.com In vitro studies using human liver microsomes have shown that ketoconazole, a potent inhibitor of the CYP3A subfamily, inhibits the ring oxidation of granisetron. drugs.comnih.govfda.gov This suggests that ketoconazole can interfere with the primary metabolic pathway of granisetron. fda.gov However, the clinical significance of this potential in vivo pharmacokinetic interaction with ketoconazole has not been established. drugs.comfda.govnih.gov

Table 1: Effect of P-450 Modulators on Granisetron Pharmacokinetics
ModulatorMechanismEffect on GranisetronClinical Significance
PhenobarbitalP-450 Inducer25% increase in total plasma clearance drugs.comfda.govnih.govUnknown drugs.comfda.govnih.gov
KetoconazoleP-450 InhibitorInhibits metabolism in vitro drugs.comnih.govfda.govUnknown drugs.comfda.govnih.gov

Clinical trials have shown that granisetron hydrochloride does not appear to interact with emetogenic cancer chemotherapies. drugs.comfda.gov It has been safely administered in clinical trials to over 3,700 patients receiving cancer therapies, primarily cyclophosphamide (B585) or cisplatin (B142131) regimens. drugs.com Furthermore, in vitro studies suggest that granisetron does not inhibit or induce the enzymes responsible for the metabolism of paclitaxel or docetaxel, indicating it can be used alongside these agents with minimal risk of drug-drug interactions. nih.gov

Interactions with Serotonergic Drugs and Serotonin (B10506) Syndrome Risk

Symptoms of serotonin syndrome can include:

Mental status changes: Agitation, confusion, hallucinations, and coma. drugs.comdrugs.commayoclinic.org

Autonomic dysfunction: Tachycardia, hyperthermia, diaphoresis, and labile blood pressure. drugs.comdrugs.commayoclinic.org

Neuromuscular abnormalities: Hyperreflexia, myoclonus, tremor, and rigidity. drugs.comdrugs.commayoclinic.org

Gastrointestinal symptoms: Nausea, vomiting, and diarrhea. drugs.comdrugs.commayoclinic.org

Caution is advised when granisetron is prescribed with other drugs that affect the serotonergic neurotransmitter system. drugs.com

Interactions with QT-Prolonging and Arrhythmogenic Drugs

There have been reports of QT prolongation with granisetron hydrochloride. drugs.comfda.govnih.gov Therefore, using granisetron concurrently with other drugs known to prolong the QT interval or that are arrhythmogenic may lead to clinical consequences. drugs.comnih.gov This additive effect increases the risk of ventricular arrhythmias, including torsade de pointes. drugs.comdrugs.com

Patients with the following conditions are at particular risk:

Pre-existing arrhythmias or cardiac conduction disorders drugs.comnih.gov

Cardiac disease drugs.comnih.gov

Those on cardiotoxic chemotherapy drugs.comnih.gov

Those with concomitant electrolyte abnormalities drugs.comnih.gov

Contraindicated Combinations (e.g., Apomorphine)

The combination of granisetron and apomorphine (B128758) is contraindicated. rexall.carxlist.com Co-administration of 5-HT3 antagonists, including granisetron, with apomorphine has been reported to cause profound hypotension and loss of consciousness. rxlist.commedscape.com

Table 2: Summary of Clinically Significant Granisetron Interactions
Interacting Drug Class/DrugPotential Clinical OutcomeRecommendation
Serotonergic DrugsSerotonin Syndrome drugs.comeuropa.eudrugs.comMonitor for symptoms of serotonin syndrome drugs.com
QT-Prolonging and Arrhythmogenic DrugsIncreased risk of ventricular arrhythmias drugs.comdrugs.comUse with caution, especially in at-risk patients drugs.comnih.gov
ApomorphineProfound hypotension and loss of consciousness rxlist.commedscape.comContraindicated rexall.carxlist.com

Safety Profiles with Concomitantly Prescribed Medications

Benzodiazepines

Benzodiazepines are frequently used in clinical practice for their anxiolytic, sedative, and anticonvulsant properties. Given that anxiety and distress can exacerbate nausea and vomiting, their co-administration with an antiemetic like granisetron hydrochloride is common.

A key study investigated the effects of granisetron and the benzodiazepine (B76468) lorazepam, both alone and in combination, on the psychometric performance of twelve healthy male volunteers. The research concluded that while lorazepam impaired psychometric performance, there was minimal evidence to suggest that granisetron had any impact on performance. Crucially, no unwanted synergistic effects were observed when the two compounds were co-administered. nih.gov This suggests that granisetron hydrochloride can be administered with lorazepam without potentiating the cognitive and motor-impairing effects of the benzodiazepine.

While this study provides valuable information on the pharmacodynamic interaction, comprehensive pharmacokinetic data from human trials detailing parameters like Cmax and AUC for co-administration of granisetron and various benzodiazepines are not extensively available in published literature.

Interactive Data Table: Psychometric Performance with Granisetron and Lorazepam

While the specific quantitative data from the study by Leigh et al. (1991) is not publicly available to populate a detailed interactive table, the findings can be summarized as follows:

Treatment GroupEffect on Psychometric PerformanceEvidence of Interaction with Granisetron
PlaceboBaseline PerformanceN/A
Granisetron AloneNo significant impairmentN/A
Lorazepam AloneSignificant impairmentN/A
Granisetron + LorazepamImpairment consistent with lorazepam aloneNo evidence of synergistic impairment nih.gov

Neuroleptics

Neuroleptic (antipsychotic) medications are prescribed for a range of psychiatric conditions and are sometimes used for their antiemetic properties as well. Understanding the safety of their combined use with a potent antiemetic like granisetron hydrochloride is therefore clinically relevant.

Research into the co-administration of granisetron with the neuroleptic haloperidol in twelve healthy male volunteers indicated no evidence of unwanted synergistic effects on psychometric performance or on electroencephalogram (EEG) readings. nih.govnih.gov This suggests a favorable safety profile when these two agents are used together.

In a clinical trial involving patients with stable schizophrenia, granisetron was used as an add-on therapy to the atypical antipsychotic risperidone. The study reported that the frequency of side effects was similar between the group receiving granisetron and the group receiving a placebo, indicating that the addition of granisetron to risperidone therapy was well-tolerated. nih.gov

A prospective, multicenter phase II trial evaluated the safety and efficacy of a combination of the atypical antipsychotic olanzapine, granisetron, and dexamethasone (B1670325) for the prevention of carboplatin-induced nausea and vomiting in patients with thoracic malignancies. The study found that this combination had an acceptable safety profile, with no grade 3 or higher adverse effects attributed to olanzapine being observed. nih.gov The most common adverse events reported were somnolence and decreased concentration, which were mostly mild.

Interactive Data Table: Major Adverse Events with Olanzapine, Granisetron, and Dexamethasone Combination Therapy

Adverse EventGrade 1 (%)Grade 2 (%)Grade 3 or Higher (%)
Somnolence72.04.00
Decreased concentration38.02.00
Insomnia18.000
Dry mouth12.000
Constipation10.000
Malaise8.02.00
Anorexia6.000
Dizziness4.000

Data adapted from Ikenaga et al., 2021. The table displays the prevalence of major adverse events upon treatment with olanzapine in combination with granisetron and dexamethasone. nih.gov

Anti-ulcer Medications

Anti-ulcer medications, such as H2-receptor antagonists and proton pump inhibitors, are commonly prescribed to patients undergoing chemotherapy or radiation, who are also likely to receive granisetron hydrochloride. Therefore, the potential for drug-drug interactions between these classes is a significant consideration.

A study conducted in healthy male volunteers investigated the effect of repeated dosing with the H2-receptor antagonist cimetidine on the pharmacokinetics of a single intravenous dose of granisetron. The research found that cimetidine, a known inhibitor of several cytochrome P450 enzymes, did not significantly alter the pharmacokinetic profile of granisetron. nih.gov Furthermore, granisetron was well-tolerated both before and after the administration of cimetidine. This suggests that granisetron hydrochloride can be co-administered with cimetidine without the need for dosage adjustments.

Interactive Data Table: Pharmacokinetic Parameters of Granisetron With and Without Cimetidine

While the study by Bloomer et al. (1995) concluded that there were no significant changes in the pharmacokinetic parameters of granisetron when co-administered with cimetidine, the specific mean values for parameters such as Cmax and AUC were not detailed in the available abstract. The conceptual findings are presented below.

Pharmacokinetic ParameterGranisetron Alone (Mean Value)Granisetron + Cimetidine (Mean Value)Statistical Significance
Cmax (Maximum Concentration)Data not availableData not availableNot Significantly Different nih.gov
AUC (Area Under the Curve)Data not availableData not availableNot Significantly Different nih.gov
t1/2 (Half-life)Data not availableData not availableNot Significantly Different nih.gov
ClearanceData not availableData not availableNot Significantly Different nih.gov

Pharmacogenomics and Genetic Determinants of Response

Impact of Cytochrome P-450 Polymorphisms

The cytochrome P-450 (CYP) superfamily of enzymes is essential for the metabolism of a vast number of drugs, including granisetron (B54018). Genetic variations in these enzymes can lead to differences in how quickly a drug is broken down and eliminated from the body, thereby affecting its concentration and effectiveness.

Granisetron's metabolic pathway is notably distinct from many other 5-HT3 receptor antagonists, such as ondansetron (B39145) and tropisetron (B1223216), which are primarily metabolized by the highly polymorphic CYP2D6 enzyme. nih.govoup.com Granisetron is metabolized independently of CYP2D6, relying instead on the CYP3A and CYP1A1 enzyme subfamilies. oup.comnih.gov

This distinction has significant clinical implications. The gene for CYP2D6 has numerous alleles, leading to different metabolic phenotypes, including poor, intermediate, extensive (normal), and ultrarapid metabolizers. oup.com In patients who are CYP2D6 ultrarapid metabolizers, drugs like ondansetron are cleared from the body so quickly that their anti-emetic effect can be significantly reduced, leading to treatment failure. oup.comresearchgate.net For these patients, clinical guidelines suggest considering alternative 5-HT3 receptor antagonists that are not metabolized by CYP2D6. nih.gov Consequently, granisetron serves as a valuable therapeutic alternative in individuals with a CYP2D6 genotype that predicts an ultrarapid metabolizer status. nih.govresearchgate.net A prospective, randomized study demonstrated that granisetron prophylaxis was superior to dolasetron (B1670872) for preventing postoperative nausea and vomiting, with the difference in efficacy potentially linked to the carrier status for CYP2D6 gene duplication. oup.comresearchgate.net

Granisetron is primarily metabolized by the CYP1A1 and CYP3A enzyme families. nih.govnih.gov Specifically, CYP1A1 is mainly responsible for the formation of 7-hydroxygranisetron (B160284), the drug's primary metabolite, while CYP3A4 is involved in its demethylation. nih.gov Polymorphisms in the genes encoding these enzymes can alter granisetron's pharmacokinetics.

A study in pregnant women with nausea and vomiting found that genetic variations in CYP1A1 and CYP3A5 accounted for some of the interindividual variability in granisetron clearance and exposure. nih.govresearchgate.net

CYP3A5 Polymorphism : Patients who were homozygous for the CYP3A53 allele variant (a non-functional allele) exhibited significantly lower granisetron clearance and, consequently, an increased area under the plasma concentration-versus-time curve (AUC), meaning higher drug exposure. nih.govpharmgkb.org

CYP1A1 Polymorphism : Conversely, carriers of the CYP1A12A allele variant had a significantly higher clearance of granisetron and a decreased AUC, indicating lower drug exposure. nih.govresearchgate.net

These findings highlight that genetic variations in the primary metabolic pathways for granisetron can directly impact its plasma concentration.

Table 1: Impact of CYP1A1 and CYP3A5 Polymorphisms on Granisetron Pharmacokinetics

Gene (Allele)GenotypeEffect on Granisetron ClearanceEffect on Granisetron Exposure (AUC)Source
CYP3A5 (3)Homozygous (3/3)Significantly LowerIncreased nih.govpharmgkb.org
CYP1A1 (2A)CarrierSignificantly HigherDecreased nih.govresearchgate.net

Serotonin (B10506) Receptor Gene Polymorphisms

The therapeutic action of granisetron is mediated through its binding to 5-HT3 receptors. These receptors are complex proteins composed of five subunits, which are encoded by several genes, including HTR3A and HTR3B. ascopubs.org Genetic variations in these genes can alter the structure and function of the receptor, potentially influencing granisetron's binding affinity and the subsequent anti-emetic response.

Polymorphisms in the HTR3A and HTR3B genes have been investigated as potential predictors of response to 5-HT3 antagonists. ascopubs.orgnih.gov

HTR3A (rs1062613, c.-42C>T) : This polymorphism has been associated with conditions like irritable bowel syndrome. nih.gov In a study on experimental pain, women carrying the C/T or T/T genotype of this single nucleotide polymorphism (SNP) showed a smaller reduction in pain intensity and area after granisetron administration compared to men. nih.govresearchgate.net

HTR3B (rs1176744, p.Tyr129Ser) : This SNP results in an amino acid substitution (Y129S) and has been linked to psychiatric disorders and pain catastrophizing. nih.gov Receptors with the serine variant (encoded by the C-allele) show an increased response to serotonin. nih.gov In the experimental pain study, women with the C/C genotype had a less pronounced reduction in pain intensity, duration, and area following granisetron pre-treatment compared to men. nih.govresearchgate.net Another study on chemotherapy-induced nausea and vomiting (CINV) found that the T allele (encoding for tyrosine) of this SNP was associated with better prophylactic efficacy in patients receiving certain anti-emetic regimens. ascopubs.org

While these findings suggest a potential link between serotonin receptor polymorphisms and granisetron efficacy, the influence appears to be complex and possibly sex-dependent. nih.govresearchgate.net

Table 2: Influence of HTR3A and HTR3B Polymorphisms on Granisetron Response

Gene (SNP)GenotypeObserved Association with Granisetron EfficacySource
HTR3A (rs1062613)C/T or T/TLess reduction of experimental pain intensity and area in women. nih.govresearchgate.net
HTR3B (rs1176744)C/CLess reduction of experimental pain intensity, duration, and area in women. nih.govresearchgate.net

Genetic Risk Factors for Treatment-Related Nausea and Vomiting

Several studies have explored genetic risk factors for CINV:

ABCB1 Polymorphisms : The ABCB1 gene encodes for P-glycoprotein, a transporter protein involved in the efflux of drugs across the blood-brain barrier. One study evaluated the link between ABCB1 polymorphisms and the efficacy of granisetron plus dexamethasone (B1670325) in breast cancer patients. It was found that polymorphisms such as 2677G>T/A may influence the control of acute emesis in patients treated with granisetron. researchgate.net

ERCC1 Polymorphism : In a study of patients receiving cisplatin-based chemotherapy and anti-emetics including granisetron, a polymorphism in the ERCC1 gene (8092AA) was identified as a significant predictor of CINV control during the acute phase (the first 24 hours). nih.gov

Implications for Personalized Anti-emetic Therapy

The growing body of evidence in the pharmacogenomics of granisetron points toward the potential for personalized anti-emetic therapy. researchgate.netnih.gov By identifying a patient's genetic profile, clinicians could be better equipped to select the most appropriate anti-emetic agent and anticipate the likelihood of response.

Key implications include:

Optimizing Drug Selection : Genotyping for CYP2D6 could guide the choice between different 5-HT3 receptor antagonists. A patient identified as a CYP2D6 ultrarapid metabolizer could be prescribed granisetron from the outset to avoid the potential for reduced efficacy with drugs like ondansetron. nih.gov

Anticipating Response Variability : Knowledge of polymorphisms in CYP1A1, CYP3A5, HTR3B, and ABCB1 could help predict which patients might have altered drug exposure or a weaker response to standard granisetron therapy. nih.govascopubs.orgresearchgate.net This information could flag patients who may require closer monitoring or consideration of alternative or combination anti-emetic strategies.

Risk Stratification : Identifying patients with genetic risk factors for CINV, such as specific ERCC1 or ABCB1 genotypes, could allow for more aggressive or multimodal prophylactic regimens to be implemented from the start of chemotherapy. researchgate.netnih.gov

Pharmacogenomic testing has the potential to move beyond a "one-size-fits-all" approach and usher in an era of precision medicine in the management of nausea and vomiting, ensuring that individual patients receive the most effective prophylactic regimen based on their unique genetic makeup. nih.govascopubs.org

Advanced Analytical Methodologies for Granisetron Hydrochloride Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Methods

HPLC stands as a cornerstone for the analysis of Granisetron (B54018) hydrochloride due to its high resolution, sensitivity, and specificity. Reverse-phase HPLC (RP-HPLC) is the most common modality employed for this purpose.

Reverse Phase HPLC Method Development and Validation

The development of a robust RP-HPLC method involves the systematic optimization of several parameters to achieve a desirable separation. Key considerations include the choice of the stationary phase (column), the composition and pH of the mobile phase, flow rate, and detection wavelength.

Several studies have detailed the development and validation of RP-HPLC methods for Granisetron hydrochloride. For instance, one method utilized a Kromasil C18 column with a mobile phase consisting of 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH 3.0, adjusted with orthophosphoric acid) and acetonitrile (B52724) in a 70:30 ratio. jocpr.com The detection was carried out at 301 nm, yielding a retention time of 4.28 minutes. jocpr.com Another method employed a Gemini NX C18 column with a mobile phase of 0.01M sodium dihydrogen phosphate buffer (pH 7.5) and acetonitrile (80:20 v/v) at a flow rate of 1.5 mL/min, with detection at 305 nm. rasayanjournal.co.in

Validation of these methods is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose. ajrconline.org Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). Linearity is typically established over a specific concentration range, with correlation coefficients close to 0.999 demonstrating a strong linear relationship between concentration and detector response. ajrconline.orgresearchgate.net For example, one validated method demonstrated linearity in the concentration range of 16µg-26µg/mL with a correlation coefficient of 0.9988. jocpr.com Another study showed linearity over a range of 5-100.0 mcg/mL. researchgate.net

The accuracy of the method is often assessed through recovery studies, with results typically expected to be within a narrow range around 100%. One study reported a percentage recovery of 100.64%. jocpr.com Precision is evaluated through repeatability (intraday) and intermediate precision (interday) studies, with the relative standard deviation (%RSD) being a key metric. ijpsr.com

Table 1: Example of Chromatographic Conditions for RP-HPLC Analysis of Granisetron Hydrochloride

Parameter Condition 1 Condition 2 Condition 3
Column Kromasil C18 (250 x 4.6mm; 5µm) jocpr.com Gemini NX C18 (250mm × 4.6mm, 5μm) rasayanjournal.co.in Phenomenex RP-C18 researchgate.net
Mobile Phase 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.0) : Acetonitrile (70:30) jocpr.com 0.01M Sodium Dihydrogen Phosphate Buffer (pH 7.5) : Acetonitrile (80:20 v/v) rasayanjournal.co.in Methanol : Water (75:25) researchgate.net
Flow Rate 1.0 mL/min jocpr.com 1.5 mL/min rasayanjournal.co.in Not Specified
Detection Wavelength 301 nm jocpr.com 305 nm rasayanjournal.co.in 301 nm researchgate.net
Retention Time 4.28 min jocpr.com 7.466 min rasayanjournal.co.in Not Specified
Linearity Range 16-26 µg/mL jocpr.com 2.0-10.0 µg/mL rasayanjournal.co.in 5-100.0 mcg/mL researchgate.net
Correlation Coefficient 0.9988 jocpr.com Not Specified Not Specified
% Recovery 100.64% jocpr.com Not Specified 98.81% to 99.30% researchgate.net

Specificity for Bulk Drug and Pharmaceutical Dosage Forms

A critical aspect of any analytical method is its specificity, which is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or excipients. For Granisetron hydrochloride, HPLC methods have demonstrated excellent specificity for its quantification in both bulk drug substance and various pharmaceutical dosage forms like tablets and injections. ijpsr.comjocpr.com

The specificity of an HPLC method is established by demonstrating that there is no interference from placebo components or known related substances at the retention time of the Granisetron hydrochloride peak. This is often confirmed by injecting a placebo solution and observing no interfering peaks. ijpsr.com The successful application of these methods for the routine quality control analysis of granisetron hydrochloride in bulk and pharmaceutical dosage forms underscores their specificity. jocpr.comjocpr.com

Analysis in Presence of Degradation Products and Impurities

Stability-indicating analytical methods are essential for monitoring the stability of a drug substance and its formulations over time. Such methods must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

Forced degradation studies are conducted under various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, to generate potential degradation products. ijpsr.comrjpbcs.com HPLC methods have been successfully developed to separate Granisetron hydrochloride from these degradation products. For instance, a stability-indicating HPLC-DAD method was developed that could separate granisetron from its hydrolytic, oxidative, photodecomposition, and thermal degradation products using an X-Bridge C18 column and a mobile phase of acetonitrile and 0.025 M KH2PO4 solution (pH 2). researchgate.netjapsonline.com Another study identified and characterized an oxidative degradation impurity using a method with an Xbridge phenyl column. ijpsr.com The ability to resolve the main drug peak from all degradation product peaks proves the stability-indicating power of the method. rjpbcs.com

Spectrophotometric Methods

UV-Visible spectrophotometry offers a simpler, more cost-effective, and rapid alternative to HPLC for the quantification of Granisetron hydrochloride, particularly for routine quality control purposes.

UV Spectrophotometric Method Development and Validation

Simple UV spectrophotometric methods are based on the measurement of the absorbance of a solution containing the analyte at its wavelength of maximum absorption (λmax). For Granisetron hydrochloride, the λmax is consistently reported to be around 301-302.8 nm in various solvents like 0.9% NaCl, water, and methanol. ajrconline.orgajrconline.orgijpsr.comresearchgate.net

The development of these methods involves selecting a suitable solvent in which the drug is soluble and stable, and which provides a good spectral response. The method is then validated according to ICH guidelines for parameters such as linearity, accuracy, and precision. ajrconline.orgajrconline.org Beer's law is typically obeyed over a defined concentration range. For example, one method showed linearity in the range of 5-30 µg/ml with a correlation coefficient of 0.99981. ajrconline.orgajrconline.org Another study reported a linear range of 6 - 20 mcg/mL in methanol. researchgate.net

Table 2: Validation Parameters for UV Spectrophotometric Methods for Granisetron Hydrochloride

Parameter Finding 1 Finding 2
λmax 302.80 nm ajrconline.orgajrconline.org 302 nm researchgate.net
Solvent 0.9% NaCl ajrconline.org Methanol researchgate.net
Linearity Range 5-30 µg/ml ajrconline.orgajrconline.org 6-20 mcg/mL researchgate.net
Correlation Coefficient (r²) 0.99981 ajrconline.orgajrconline.org 0.999 researchgate.net
% Recovery 101.6298 ± 1.0547 ajrconline.orgajrconline.org Not Specified

First Derivative Spectrophotometry for Specificity

While simple UV spectrophotometry can be effective, its specificity can be limited in the presence of interfering substances that also absorb at the λmax of the analyte. First derivative spectrophotometry is an advanced technique that can enhance the specificity of the analysis. This method involves the mathematical differentiation of the zero-order absorption spectrum.

A first derivative spectrophotometric method has been developed for the determination of Granisetron hydrochloride in the presence of its hydrolytic degradation products and preservatives like benzyl (B1604629) alcohol, which is often present in parenteral formulations. nih.gov By measuring the first derivative response at a specific wavelength (e.g., 290 nm), the interference from these other components can be eliminated, as their derivative spectra may be zero at that point. nih.gov This method was validated for specificity, linearity, accuracy, and precision and was successfully applied to the analysis of granisetron in tablets and ampoules. nih.gov The accuracy of this derivative method was also proven to be comparable to a reference stability-indicating HPLC method. nih.gov

Novel Drug Delivery Systems Research and Development

Transdermal Drug Delivery Systems (TDDS)

Transdermal drug delivery systems (TDDS) for granisetron (B54018) hydrochloride have been developed to offer a non-invasive, controlled, and sustained release of the drug. afjbs.combpasjournals.com This approach bypasses the gastrointestinal tract and first-pass metabolism in the liver, which can improve bioavailability and patient compliance. afjbs.combpasjournals.comijrpr.com

Formulation Design and Characterization

The design of granisetron hydrochloride transdermal patches involves creating a matrix that holds the drug and allows for its controlled diffusion through the skin. ijpronline.comdovepress.com These matrix-type patches are often formulated using various polymers, permeation enhancers, and plasticizers. ijrpr.comijpronline.com

Key components in these formulations include:

Polymers: Hydroxypropyl methylcellulose (B11928114) (HPMC) and Eudragit RL-100 are commonly used to form the patch's matrix. ijrpr.comrjptonline.org

Plasticizers: Polyethylene glycol (PEG) 400 is often incorporated to ensure the patch is flexible and adheres well to the skin. ijrpr.comrjptonline.org

Permeation Enhancers: Dimethyl Sulphoxide (DMSO) can be added to facilitate the drug's movement through the skin barrier. ijrpr.com

Researchers have also explored the use of chitosan-coated liposomal vesicles to enhance the transdermal delivery of granisetron. ekb.eg This approach aims to optimize drug release and permeation through the skin. ekb.eg Characterization of these patches involves evaluating their physical and mechanical properties, such as thickness, weight uniformity, and folding endurance, to ensure they are suitable for clinical use. ijrpr.comijpronline.com For instance, studies have reported uniform thickness and satisfactory folding endurance for developed patches. ijrpr.com

Preformulation studies are crucial to determine the drug's suitability for transdermal delivery. Granisetron hydrochloride has been shown to have characteristics favorable for this route, including a low molecular weight and good solubility in various solvents. afjbs.comrjptonline.orgafjbs.com

Table 1: Formulation Components of Granisetron Hydrochloride Transdermal Patches

Component Type Example Compound Purpose in Formulation
Polymer HPMC E15, Eudragit RL-100 Forms the drug-containing matrix
Plasticizer Polyethylene Glycol 400 Provides flexibility to the patch
Permeation Enhancer Dimethyl Sulphoxide (DMSO) Improves drug penetration through the skin
Backing Membrane Polyvinyl alcohol (PVA) Provides support and prevents drug loss

Clinical Efficacy and Safety of Transdermal Systems

Clinical trials have established the efficacy and safety of the granisetron transdermal system (GTDS) in preventing chemotherapy-induced nausea and vomiting (CINV). tandfonline.comnih.gov The GTDS has been shown to be non-inferior to oral granisetron in controlling CINV for patients undergoing multi-day chemotherapy. nih.gov

In a phase III study, complete control of CINV was achieved in 60% of patients using the GTDS, compared to 65% in the oral granisetron group. nih.gov Another study comparing the GTDS to ondansetron (B39145) in patients receiving highly emetogenic chemotherapy found the GTDS to be non-inferior, with complete response rates of 86.84% for GTDS and 90.36% for ondansetron. kjim.orgnih.gov Patients using the GTDS also reported significantly higher satisfaction scores. kjim.org

The most commonly reported adverse event associated with the GTDS is constipation. tandfonline.comnih.gov The safety profile of the transdermal system is generally comparable to that of oral granisetron. tandfonline.com

Advantages for Patient Compliance and Sustained Release

The granisetron transdermal patch offers several advantages that can improve patient compliance and provide sustained therapeutic effects. The continuous delivery of granisetron over several days eliminates the need for frequent oral dosing, which is particularly beneficial for patients who have difficulty swallowing or experience nausea and vomiting. bpasjournals.comamegroups.org

The sustained release profile of the patch helps to maintain consistent plasma drug levels, avoiding the peaks and troughs associated with oral administration. nih.gov This can lead to a more consistent antiemetic effect and potentially reduce side effects. bpasjournals.com The convenience of a single patch application that lasts for up to seven days is a significant factor in improving patient adherence to treatment. bpasjournals.comnih.gov

Brain-Targeting Delivery Systems

Research into brain-targeting delivery systems for granisetron hydrochloride aims to enhance its efficacy by delivering the drug directly to the central nervous system, bypassing the blood-brain barrier (BBB). tandfonline.comtandfonline.com The intranasal route is a promising strategy for this purpose. tandfonline.comnih.gov

Intranasal Formulations (e.g., spanlastic gels, lyophilized inserts)

Novel intranasal formulations of granisetron hydrochloride, such as spanlastic gels and lyophilized inserts, have been developed to improve brain targeting. tandfonline.comnih.gov Spanlastics are elastic nanovesicles that can encapsulate drugs and facilitate their transport across biological membranes. nih.govalkafeel.edu.iq

Formulation and Characterization:

Spanlastic Gels: These formulations incorporate granisetron hydrochloride-loaded spanlastics into a mucoadhesive gel base using polymers like Carbopol 934 and HPMC. tandfonline.comnih.gov

Lyophilized Inserts: These are prepared by incorporating the drug-loaded spanlastics into a matrix made of materials like gelatin and HPMC, with other excipients such as glycine (B1666218) and mannitol. tandfonline.comnih.gov

These formulations are designed to have a pH within the physiological range and have shown a rapid in vitro release of granisetron. tandfonline.comnih.gov

Pharmacokinetic and Brain-Targeting Efficiency:

Animal studies have shown that intranasal administration of both the spanlastic gel and lyophilized inserts results in higher maximum concentrations (Cmax) and area under the curve (AUC) in the brain and plasma compared to intravenous administration of a granisetron solution. tandfonline.comnih.gov

The brain targeting efficiency was found to be high, with values of 199.3% for the gel and 230% for the insert. tandfonline.comnih.gov

A significant portion of the drug was transported directly from the nose to the brain, with direct transport percentages of 49.8% for the gel and 56.95% for the insert. tandfonline.comnih.gov These findings suggest that lyophilized inserts may be a more potential novel drug delivery system for brain targeting via the nasal route compared to spanlastic gels. tandfonline.comnih.gov

Table 3: Brain-Targeting Efficiency of Intranasal Granisetron Hydrochloride Formulations in Rats

Formulation Brain Targeting Efficiency (%) Direct Nose-to-Brain Transport (%)
Spanlastic Gel 199.3 49.8
Lyophilized Insert 230 56.95

Data from Abdelmonem et al. (2018) tandfonline.comnih.gov

Enhanced Bioavailability and Direct Nose-to-Brain Transport

Conventional oral administration of Granisetron hydrochloride results in extensive first-pass metabolism in the liver, leading to a bioavailability of approximately 60%. jddtonline.inforesearchgate.net Intranasal delivery has been investigated as a promising alternative to bypass this metabolic process and potentially deliver the drug directly to the brain.

Research into intranasal formulations has explored various nanostructured carriers to improve drug permeation and achieve brain targeting. One such approach involves the use of spanlastics, which are elastic nanovesicles. In a study on rats, Granisetron hydrochloride was formulated into spanlastic-based mucoadhesive gels (GHSpNGs) and lyophilized inserts (GHSpNIs) for intranasal administration. nih.govtandfonline.com These formulations demonstrated significantly higher maximum concentration (Cmax) and area under the curve (AUC) in both plasma and brain compared to intravenous administration. nih.govtandfonline.com The study reported a high brain targeting efficiency of 199.3% for the gel and 230% for the insert, with a direct nose-to-brain transport percentage of 49.8% and 56.95%, respectively. nih.govtandfonline.com This suggests that spanlastic carriers can facilitate direct transport of Granisetron hydrochloride to the brain, potentially via the olfactory and trigeminal pathways. nih.govmdpi.com

Another advanced formulation involves nanostructured cubosomes in an in-situ gel. A study utilizing a melt dispersion-emulsification technique to create Granisetron-loaded cubosomes (GS-CBS) also showed enhanced brain distribution following the nose-to-brain pathway. researchgate.net These novel systems leverage components like surfactants (e.g., Tween 80) that act as absorption enhancers, facilitating transport across the blood-brain barrier. nih.gov

A clinical study involving a bioadhesive nasal spray of Granisetron hydrochloride showed absolute bioavailability of 50.4% to 75.5% in human subjects, with a more rapid absorption rate compared to oral tablets. polyu.edu.hk

Table 1: Brain Targeting Efficiency of Intranasal Granisetron Hydrochloride Formulations in Rats

Formulation TypeBrain Targeting Efficiency (%)Direct Nose-to-Brain Transport (%)
Mucoadhesive Gel (GHSpNGs)199.3 nih.govtandfonline.com49.8 nih.govtandfonline.com
Lyophilized Insert (GHSpNIs)230 nih.govtandfonline.com56.95 nih.govtandfonline.com

Gastroretentive Drug Delivery Systems

Gastroretentive drug delivery systems (GRDDS) are designed to prolong the residence time of a dosage form in the stomach, which can be beneficial for drugs that are absorbed in the upper gastrointestinal tract.

Floating Tablet Formulations

Floating tablets are a type of GRDDS that possess a lower density than gastric fluids, allowing them to remain buoyant in the stomach. Research has been conducted to develop floating tablets of Granisetron hydrochloride to provide a controlled and prolonged release. ijcrt.org These tablets are often formulated using an effervescent system, which involves a mixture of components like sodium bicarbonate and a suitable acid such as anhydrous citric acid. ijcrt.org When the tablet comes into contact with acidic gastric fluid, this mixture reacts to generate carbon dioxide gas, which gets trapped within the tablet's polymer matrix, reducing its density and enabling it to float. ijcrt.orgnih.gov

These formulations are typically prepared by direct or wet compression methods, incorporating polymers that form a gel-like barrier upon hydration. ijcrt.org The hardness of these tablets is a critical parameter, with research showing acceptable ranges between 3.8 and 5 kg/cm ². ijcrt.org

Controlled and Prolonged Drug Release Mechanisms

The primary mechanism for controlled and prolonged drug release from gastroretentive tablets involves the use of hydrophilic polymers. In the case of floating tablets, polymers such as Hydroxypropyl methylcellulose (HPMC) and Carbopol are incorporated into the formulation. ijcrt.org Upon contact with gastric fluid, these polymers hydrate (B1144303) to form a viscous, gel-like layer on the tablet surface. This gel layer acts as a diffusion barrier, controlling the rate at which the drug is released from the tablet matrix. nih.gov

The rate of drug release can be modulated by altering the type and concentration of the polymers. Studies on similar drug delivery systems have shown that increasing the concentration of polymers like HPMC and Polyethylene Oxide (PEO) leads to a more delayed drug release profile. nih.gov In one study, a formulation of Granisetron hydrochloride floating tablets showed prolonged drug release over 24 hours. ijcrt.org Another study on a bilayered tablet, which included an immediate-release Granisetron layer and a controlled-release layer of a different drug, utilized polymers such as Ethyl cellulose (B213188) and Eudragit to sustain release for up to 12 hours. researchgate.net Furthermore, research on in-situ forming implants has demonstrated sustained release of Granisetron hydrochloride for as long as 21 days by using a poly(DL-lactide-co-glycolide) polymer matrix combined with specific solvent systems. bioline.org.br

Rapid Dissolving and Orally Dispersible Formulations

To address the needs of patients who have difficulty swallowing, such as pediatric and geriatric populations, and to provide a rapid onset of action, various fast-dissolving formulations of Granisetron hydrochloride have been developed.

Rapid Dissolving Films

Rapid dissolving films, also known as oral fast-dissolving films (OFDFs), are prepared to disintegrate or dissolve quickly when placed in the mouth, without the need for water. rjptonline.org These films are typically formulated using the solvent casting method, where the drug is dissolved in a solution of film-forming polymers like HPMC (in various grades such as E3, E5, and E15) or Polyvinyl alcohol (PVA). jddtonline.inforjptonline.org A plasticizer, such as Propylene glycol, is often included to ensure the film has good flexibility and folding endurance. jddtonline.infoasiapharmaceutics.info

The primary advantage of these films is the rapid release of the drug for absorption through the oral mucosa, which can enhance bioavailability by bypassing first-pass metabolism. asiapharmaceutics.infoasiapharmaceutics.info Research has demonstrated the effectiveness of these formulations, with optimized films showing very rapid disintegration and drug release.

Table 2: Performance of Granisetron Hydrochloride Rapid Dissolving Films

Polymer(s) UsedDisintegration TimeIn Vitro Drug ReleaseReference
HPMC E3, HPMC E5, HPMC E159 seconds99.69% within 7 minutes rjptonline.org
HPMC, PVANot specified96.29% in 180 seconds jddtonline.info
HPMC13.40–13.64 seconds86.42% within 105 seconds asiapharmaceutics.infoasiapharmaceutics.info
PullulanNot specified96.8% in 120 seconds researchgate.net

Orodispersible Tablets and Taste Masking Technologies

Orodispersible tablets (ODTs) are another formulation designed to disintegrate rapidly in the saliva. A significant challenge in formulating ODTs for Granisetron hydrochloride is masking its inherent bitter taste. scielo.brscielo.br Various taste-masking technologies have been employed to improve palatability and patient acceptance. scielo.brscholarsresearchlibrary.com

One effective method involves coating drug pellets before compressing them into tablets. In one study, Granisetron hydrochloride pellets were coated with Kollicoat® Smartseal 30D, a polymer specifically designed for taste masking. scielo.brscielo.br These coated pellets were then blended with superdisintegrants, such as Kollidon CL (crospovidone), and compressed. The resulting tablets exhibited rapid disintegration (within 20 seconds) and released over 98% of the drug within 15 minutes, while successfully masking the bitter taste. scielo.brscielo.br

Other approaches include using different superdisintegrants like Ac-Di-Sol and Explotab, or natural superdisintegrants such as banana powder, which can also contribute to flavor and sweetness. scielo.briajps.com Ion exchange resins like Amberlite IRP 64 have also been used as taste-masking agents in wet granulation processes for highly bitter drugs. scholarsresearchlibrary.com Another technique involves sublimation, where a volatile agent like camphor (B46023) is incorporated into the tablet and then removed by vacuum drying, creating a porous structure that allows for very rapid disintegration (18 to 44 seconds). researchgate.net

Microencapsulation and Controlled Release Technologiessemanticscholar.org

The therapeutic application of Granisetron hydrochloride is constrained by its relatively short plasma half-life, which is typically less than 10 hours, with its effects lasting only 4 to 9 hours. ijpsonline.comresearchgate.net This pharmacokinetic profile necessitates frequent administration to maintain therapeutic efficacy, which can impact patient compliance. ijpsonline.comresearchgate.net Consequently, research has been directed towards developing controlled-release drug delivery systems to prolong the drug's action, reduce dosing frequency, and improve therapeutic outcomes. ijpsonline.comsci-hub.se Microencapsulation and other controlled-release technologies have emerged as promising strategies to achieve this goal. ijpsonline.comresearchgate.net

Microencapsulation involves enveloping drug particles within a polymeric matrix, creating a barrier that modulates drug diffusion and release. researchgate.net A common technique employed for Granisetron hydrochloride is the solvent evaporation method. researchgate.net In one approach, drug-resin complexes were first formed using ion-exchange resins (e.g., Kyron T-134) and then encapsulated with polymers like Eudragit RSPO and RLPO. ijpsonline.comresearchgate.net This dual mechanism of an ion-exchange complex within a polymeric microcapsule provides a multi-particulate system capable of significantly extending drug release. ijpsonline.comresearchgate.net The multi-particulate nature is particularly advantageous for oral dosage forms, as it can be incorporated into tablets without the risk of dose dumping associated with single-unit immediate-release systems. ijpsonline.com

Another explored avenue is the use of mucoadhesive microspheres, particularly for alternative routes like nasal and rectal delivery. researchgate.netthieme-connect.de For nasal delivery, microspheres prepared with chitosan (B1678972) using an emulsification cross-linking method have been developed. researchgate.nettandfonline.com Chitosan, a biocompatible and biodegradable polymer, swells upon contact with moisture on the nasal mucosa, forming a gel that increases the residence time of the drug, thereby enhancing absorption and avoiding first-pass metabolism. researchgate.netgoogle.com Similarly, mucoadhesive microspheres have been incorporated into suppositories for rectal administration, offering another way to bypass hepatic metabolism. thieme-connect.de

For long-term, multi-day control, injectable sustained-release implants have been formulated. These implants, created using biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and PLGA-polyethylene glycol (PLGA-PEG) mixtures via hot-melt extrusion, are designed to release Granisetron for over seven days, which is sufficient for a standard chemotherapy cycle. ijpsr.com

The effectiveness of these controlled-release systems is evaluated through various characterization parameters, including encapsulation efficiency, particle size, surface morphology, and in vitro drug release profiles. ijpsonline.comresearchgate.net Scanning Electron Microscopy (SEM) is used to confirm the spherical shape and surface characteristics of the microspheres. researchgate.net Entrapment efficiency is a critical measure of the amount of drug successfully encapsulated, with studies reporting high efficiencies for various formulations. ijpsonline.comthieme-connect.de In vitro release studies, typically performed using USP dissolution apparatus, confirm the sustained-release characteristics of these novel formulations over extended periods. ijpsonline.comijpsr.comsemanticscholar.org

Table 1: Examples of Formulation Components for Granisetron Hydrochloride Microencapsulation

Formulation Type Core Components Encapsulating/Matrix Polymers Method Reference
Sustained-Release Oral Dispersible Tablets Granisetron HCl, Kyron T-134 (Ion-exchange resin) Eudragit RSPO, Eudragit RLPO Solvent Evaporation ijpsonline.comresearchgate.net
Nasal Mucoadhesive Microspheres Granisetron HCl Chitosan, Glutaraldehyde (cross-linker) Emulsification Cross-linking researchgate.nettandfonline.com
Mucoadhesive Microsphere Suppository Granisetron HCl Xanthan Gum, Sodium Alginate Simple Emulsification thieme-connect.de
Sustained-Release Injectable Implant Granisetron Base Poly(lactic-co-glycolic acid) (PLGA), PLGA-PEG Hot-Melt Extrusion ijpsr.com
Injectable Sustained-Release Sponge Granisetron HCl Gelatin, Glutaraldehyde (cross-linker) -

Table 2: Research Findings on Characterization of Granisetron Hydrochloride Controlled-Release Systems

Formulation Type Key Findings

| Eudragit-based Microcapsules | Entrapment Efficiency: High recovery reported at 97.3%, 98.4%, and 98.8% for different formulations. ijpsonline.comParticle Size: Encapsulated particle size should be ≤300 µm to avoid a gritty sensation in the mouth for oral dispersible tablets. researchgate.netIn-vitro Release: Showed sustained release over a 10-hour period. ijpsonline.com | | Chitosan-based Nasal Microspheres | Encapsulation Efficiency: Formulation with a 1:3 drug-to-polymer ratio showed the best results. tandfonline.comIn-vitro Mucoadhesion: Demonstrated suitability for nasal delivery to increase residence time. researchgate.netRelease Kinetics: Followed a zero-order release model. tandfonline.com | | Microspheres in Suppositories | Particle Size: Microspheres were spherical with a size range of 23.56–36.76 µm. thieme-connect.deEncapsulation Efficiency: Found to be in the range of 61.67–92.30%. thieme-connect.deIn-vitro Release: Optimized suppository formulation provided release retardation for up to 5 hours. thieme-connect.de | | PLGA-based Injectable Implant | In-vitro Release: Demonstrated continuous drug release for more than 7 days, suitable for one-week dosage. ijpsr.com |

Preclinical Research and Investigational Studies

In Vitro Pharmacological Studies

Granisetron (B54018) hydrochloride is a potent and highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. medsafe.govt.nzeuropa.euhpra.ie Radioligand binding studies have consistently demonstrated its high affinity for the 5-HT3 receptor, while showing negligible affinity for a wide range of other receptor types. medsafe.govt.nzeuropa.eufda.govfda.govnih.gov This selectivity is a key feature of its pharmacological profile.

Studies have shown that granisetron does not significantly bind to other serotonin (B10506) receptors, such as 5-HT1, 5-HT1A, 5-HT1B/C, 5-HT2, and 5-HT4. europa.eufda.govfda.govnih.gov Furthermore, its affinity for alpha-1, alpha-2, or beta-adrenoreceptors, dopamine (B1211576) D2 receptors, histamine (B1213489) H1 receptors, benzodiazepine (B76468) receptors, and opioid receptors is minimal. medsafe.govt.nzfda.govfda.govnih.gov In vitro studies using cloned human cardiac ion channels indicated that granisetron has the potential to affect cardiac repolarisation by blocking HERG potassium channels. hpra.ie

Competition binding experiments using [3H]granisetron at 5-HT3A receptors confirmed high-affinity binding and yielded Ki values consistent with its known antagonist activity. nih.gov Interestingly, the binding properties of [3H]granisetron were found to be the same at both 5-HT3A and 5-HT3AB receptors, which differs from some other 5-HT3 receptor ligands. nih.gov

Receptor TypeBinding Affinity of GranisetronSource
5-HT3High medsafe.govt.nzeuropa.eufda.govfda.govnih.gov
Other Serotonin Receptors (5-HT1, 5-HT2, 5-HT4)Negligible europa.eufda.govfda.govnih.gov
Dopamine D2Negligible medsafe.govt.nzfda.govfda.govnih.gov
Alpha- and Beta-AdrenoreceptorsNegligible medsafe.govt.nzfda.govnih.gov
Histamine H1Negligible medsafe.govt.nzfda.govfda.govnih.gov
BenzodiazepineNegligible medsafe.govt.nzfda.govfda.govnih.gov
OpioidNegligible medsafe.govt.nzfda.govfda.gov

The primary mechanism of chemotherapy-induced emesis involves the release of serotonin from mucosal enterochromaffin cells in the gastrointestinal tract. medsafe.govt.nznih.govboehringer-ingelheim.comdrugbank.com Cytotoxic agents damage these cells, triggering a significant release of serotonin. drugbank.com This released serotonin then stimulates 5-HT3 receptors located on peripheral vagal afferent nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) within the area postrema, which in turn evokes the vomiting reflex. medsafe.govt.nzfda.govfda.govdrugbank.com

Animal pharmacology studies have demonstrated that by binding to 5-HT3 receptors, granisetron effectively blocks the stimulation caused by serotonin. medsafe.govt.nzfda.govfda.govboehringer-ingelheim.commedsafe.govt.nz This blockade prevents the vagal afferent discharge that induces emesis. medsafe.govt.nzfda.govfda.gov In vitro studies using human gastric tumor cells (HGT-1) as a model for peripheral serotonin release showed that granisetron could reduce L-Arginine-induced serotonin release, suggesting the involvement of a 5-HT3 autoreceptor in a feedback mechanism. nih.gov This indicates that granisetron not only blocks the postsynaptic effects of serotonin but may also modulate its release from enterochromaffin cells. nih.gov

Animal Models for Emesis and Antiemetic Efficacy

The ferret is a standard animal model for studying chemotherapy-induced emesis due to its well-developed vomiting reflex. Numerous studies have utilized this model to evaluate the antiemetic efficacy of granisetron against cisplatin (B142131), a highly emetogenic chemotherapeutic agent.

In the ferret model, a single intravenous injection of granisetron has been shown to be highly effective. medsafe.govt.nzfda.govfda.govnih.govboehringer-ingelheim.com It can either completely prevent the onset of vomiting when administered before high-dose cisplatin or arrest ongoing emesis within 5 to 30 seconds of administration. medsafe.govt.nzfda.govfda.govnih.govboehringer-ingelheim.com Studies have demonstrated a dose-dependent effect, where increasing doses of granisetron lead to a significant decrease in the number of emetic episodes. jst.go.jp For instance, intravenous doses ranging from 0.01 to 0.1 mg/kg dose-dependently reduced the number of emetic episodes, with complete protection observed at the higher end of this range. jst.go.jp Granisetron has also shown efficacy against both the acute and delayed phases of cisplatin-induced emesis in ferrets. researchgate.net

Study FocusAnimal ModelEmetogenKey FindingSource
Prevention of EmesisFerretHigh-dose CisplatinSingle granisetron injection prevented vomiting. medsafe.govt.nzfda.govfda.govnih.govboehringer-ingelheim.com
Arrest of EmesisFerretHigh-dose CisplatinArrested vomiting within 5 to 30 seconds. medsafe.govt.nzfda.govfda.govnih.govboehringer-ingelheim.com
Dose-ResponseFerretCisplatin (10 mg/kg, i.v.)Dose-dependently decreased the number of emetic episodes (0.01-0.1 mg/kg, i.v.). jst.go.jp
Delayed EmesisFerretCisplatin (5 mg/kg, i.p.)Intravenous injection of granisetron (3.2 mg/kg) showed an inhibitory effect on delayed emesis. researchgate.net

The antiemetic potency of granisetron has been confirmed in several animal species beyond the ferret. In dogs, granisetron was effective against cisplatin-induced emesis. jst.go.jpresearchgate.net When compared to ondansetron (B39145) in dogs, granisetron was found to be more effective against nausea. researchgate.net However, unlike its efficacy against cisplatin-induced emesis, granisetron was reported to be ineffective against emesis induced by apomorphine (B128758) in dogs, even at doses 10 times higher than those that completely inhibit cisplatin-induced emesis. jst.go.jp This highlights the selectivity of its mechanism of action, which is primarily targeted at the 5-HT3 receptor pathway.

Animal studies have shown that granisetron is effective against emesis induced by cytotoxic drugs and X-irradiation. tga.gov.au It was found to be equally effective by oral, intravenous, intramuscular, and subcutaneous routes in animal models of chemotherapy-induced emesis. tga.gov.au Studies have also been conducted in other species such as pigeons and goats, further establishing its preclinical antiemetic profile. researchgate.netnih.gov

Toxicity and Safety Pharmacology in Animal Studies

Preclinical safety data for granisetron have been established through conventional studies of safety pharmacology, repeated dose toxicity, reproductive toxicity, and genotoxicity. europa.euhpra.ie

Carcinogenicity: Long-term carcinogenicity studies have been conducted in rats and mice. In a 24-month study in rats, a statistically significant increase in the incidence of hepatocellular carcinomas and adenomas was observed in males at doses of 5 mg/kg/day and above, and in females at 50 mg/kg/day. medsafe.govt.nz However, a 24-month mouse carcinogenicity study did not show a statistically significant increase in tumor incidence. boehringer-ingelheim.com While the risk of carcinogenicity cannot be ruled out at high doses over prolonged periods, it is not expected to be a risk for humans at recommended therapeutic doses and short application periods. europa.eu

Genotoxicity: Granisetron was not mutagenic in in vitro Ames tests and mouse lymphoma cell forward mutation assays, nor in an in vivo mouse micronucleus test. fda.gov However, it did produce a significant increase in unscheduled DNA synthesis (UDS) in HeLa cells in vitro and an increased incidence of polyploidy in an in vitro human lymphocyte chromosomal aberration test. fda.gov A more definitive autoradiographic UDS assay in HeLa cells was negative, suggesting the initial finding may have been related to normal cell division. medsafe.govt.nz

Reproductive Toxicity: Reproduction studies in pregnant rats and rabbits showed no evidence of teratogenic effects. medsafe.govt.nz In rats, granisetron had no harmful effects on reproductive performance or fertility. hpra.ie

Safety Pharmacology: In repeat-dose toxicity studies in rats and dogs, no new significant systemic toxicity was observed. tga.gov.au Animal studies have generally shown that granisetron has little to no effect on cardiovascular parameters like blood pressure and heart rate, or on plasma levels of prolactin or aldosterone (B195564). medsafe.govt.nzfda.govfda.gov

General Toxicology and Organ System Effects

Subacute toxicity studies of granisetron have been conducted in rats and dogs. e-lactancia.org In intravenous studies in rats lasting up to three months, dose-limiting signs of acute central nervous system (CNS) stimulation were observed at 9 mg/kg/day. e-lactancia.org Histopathological examination after 13 weeks of treatment revealed an increase in the fat content of the liver in the majority of females at a dose of 6 mg/kg/day. e-lactancia.org

In dogs, intravenous administration of granisetron hydrochloride for up to 3 months was well-tolerated at doses up to 6 mg/kg/day. The primary effects noted were local inflammatory reactions at the injection site. e-lactancia.org

General pharmacology studies have shown that at high concentrations, granisetron can suppress the contraction of the diaphragm and reduce the corneal reflex. fda.gov It also induced nonspecific suppression of contractions in isolated ileum stimulated by various agents. fda.gov However, it did not significantly affect hematological parameters or renal and hepatic function in these preclinical models. fda.gov A study on cloned human cardiac ion channels indicated that granisetron has the potential to affect cardiac repolarization by blocking hERG potassium channels. geneesmiddeleninformatiebank.nl

Reproductive and Developmental Toxicology (e.g., teratogenicity)

Granisetron hydrochloride has been evaluated for its effects on reproduction and development in both rats and rabbits. fda.govmedsafe.govt.nz

In rats, granisetron did not demonstrate any adverse effects on reproductive performance or fertility. medsafe.govt.nzhpra.ie Oral administration studies in rats, including fertility and general reproductive performance (Segment I), organogenesis (Segment II), and peri- and postnatal toxicity (Segment III), were conducted. epa.gov

Segment I and III: Doses were 0.25, 5, and 100 mg/kg/day. epa.gov

Segment II: Doses were 0.25, 25, and 125 mg/kg/day. epa.gov

While some maternal toxicity, such as reduced body weight gain and increased water intake, was observed at higher doses, there were no treatment-related effects on the reproductive performance of the parent animals or on the development and reproductive capabilities of the offspring. epa.gov

Teratogenicity studies showed no evidence of teratogenic effects in either rats or rabbits. medsafe.govt.nzmedsafe.govt.nz Intravenous doses up to 9 mg/kg/day in rats and 3 mg/kg/day in rabbits, and oral doses up to 125 mg/kg/day in rats and 32 mg/kg/day in rabbits, did not produce teratogenic effects. fda.govmedsafe.govt.nz

Table 1: Reproductive and Developmental Toxicology Findings for Granisetron Hydrochloride

Species Study Type Dosing Route Key Findings
Rat Fertility & General Reproduction Oral No adverse effects on fertility or reproductive performance. medsafe.govt.nzhpra.ie Some maternal toxicity at high doses. epa.gov
Rat Teratogenicity Intravenous No teratogenic effects observed up to 9 mg/kg/day. fda.govmedsafe.govt.nzmedsafe.govt.nz
Rat Teratogenicity Oral No teratogenic effects observed up to 125 mg/kg/day. fda.govmedsafe.govt.nz
Rabbit Teratogenicity Intravenous No teratogenic effects observed up to 3 mg/kg/day. fda.govmedsafe.govt.nzmedsafe.govt.nz
Rabbit Teratogenicity Oral No teratogenic effects observed up to 32 mg/kg/day. medsafe.govt.nz

Genotoxicity and Carcinogenicity Assessments

Granisetron has been evaluated in a standard battery of genotoxicity assays. fda.gov It was found to be non-genotoxic in the Ames test, the in vivo mouse micronucleus test, and the in vitro and ex vivo rat hepatocyte unscheduled DNA synthesis (UDS) assays. fda.gov However, it did produce a significant increase in UDS in HeLa cells in vitro and an increased incidence of cells with polyploidy in an in vitro human lymphocyte chromosomal aberration test. fda.govfda.gov Despite these findings, a weight-of-evidence approach concluded that granisetron is not considered genotoxic. fda.gov

Carcinogenicity studies have been conducted in both rats and mice.

Rats: In a 24-month study, rats were treated with granisetron in their diet at 1, 5, or 50 mg/kg/day (reduced to 25 mg/kg/day after 59 weeks). medsafe.govt.nz A statistically significant increase in the incidence of hepatocellular carcinomas and adenomas was seen in males at 5 mg/kg/day and above, and in females at 50 mg/kg/day. medsafe.govt.nzmedsafe.govt.nz No increase in liver tumors was observed in male rats at 1 mg/kg/day or in female rats at 5 mg/kg/day. medsafe.govt.nzmedsafe.govt.nz

Mice: In a 24-month study, mice received dietary granisetron at 1, 5, or 50 mg/kg/day. medsafe.govt.nz There was a statistically significant increase in hepatocellular carcinomas in males and hepatocellular adenomas in females at the 50 mg/kg/day dose. medsafe.govt.nz No significant increase in liver tumors was seen at 5 mg/kg/day. e-lactancia.org

The hepatocellular tumors observed in these rodent studies are considered likely due to a mode of action that is not relevant to humans, especially given they occurred at very high exposure multiples compared to the recommended human dose. fda.gov

Table 2: Genotoxicity and Carcinogenicity Profile of Granisetron Hydrochloride

Test Type System Result
Genotoxicity Ames Test Negative fda.gov
Genotoxicity In vivo Mouse Micronucleus Test Negative fda.gov
Genotoxicity In vitro/Ex vivo Rat Hepatocyte UDS Negative fda.gov
Genotoxicity In vitro HeLa Cell UDS Positive fda.gov
Genotoxicity In vitro Human Lymphocyte Chromosomal Aberration Positive for polyploidy fda.gov
Carcinogenicity 24-month Rat Study Increased hepatocellular tumors at ≥5 mg/kg/day (males) and 50 mg/kg/day (females) medsafe.govt.nzmedsafe.govt.nz
Carcinogenicity 24-month Mouse Study Increased hepatocellular tumors at 50 mg/kg/day e-lactancia.orgmedsafe.govt.nz

Pharmacokinetic Studies in Preclinical Species (e.g., rats, dogs)

The pharmacokinetics of granisetron have been studied in rats and dogs following intravenous and oral administration. nih.gov

In both rats and dogs, granisetron showed extensive tissue uptake, which is expected for a lipophilic amine, with a volume of distribution of approximately 3 L/kg. e-lactancia.org Plasma protein binding was moderate, at 57% in rats and 45% in dogs. e-lactancia.org

Following oral administration, absorption from the gastrointestinal tract was complete, but bioavailability was reduced due to first-pass metabolism in both species. nih.gov There were no significant differences in disposition based on the route of administration or sex. nih.gov

Metabolism and Excretion:

Rats: The primary routes of biotransformation were 5-hydroxylation and N1-demethylation, followed by conjugation. nih.gov

Dogs: The major metabolite was 7-hydroxy-granisetron, with smaller amounts of the 6,7-dihydrodiol and/or their conjugates. nih.gov

In both rats and dogs, approximately 35-41% of the administered dose was excreted in the urine, and 52-62% was excreted in the feces, primarily via bile. nih.gov In dogs, the maximum plasma concentration after application of a granisetron patch was reached in about 19 hours in males and 48 hours in females. fda.gov

Table 3: Preclinical Pharmacokinetic Parameters of Granisetron

Species Parameter Finding
Rat, Dog Volume of Distribution ~3 L/kg e-lactancia.org
Rat Plasma Protein Binding 57% e-lactancia.org
Dog Plasma Protein Binding 45% e-lactancia.org
Rat, Dog Oral Bioavailability Reduced by first-pass metabolism nih.gov
Rat Major Metabolic Pathways 5-hydroxylation, N1-demethylation nih.gov
Dog Major Metabolite 7-hydroxy-granisetron nih.gov
Rat, Dog Excretion 35-41% urine, 52-62% feces (via bile) nih.gov

Future Directions and Emerging Research Areas

Elucidating Mechanisms of Variable Response

The clinical efficacy of granisetron (B54018) hydrochloride, a cornerstone in the management of nausea and vomiting, can exhibit significant inter-individual variability. nih.govcancer.gov Emerging research is increasingly focused on unraveling the complex mechanisms that underpin these differential responses, with a primary emphasis on the field of pharmacogenomics. nih.gov This area of study investigates how genetic variations influence a person's response to drugs, offering the potential for more personalized and effective antiemetic therapies. nih.govnih.gov

A key area of investigation involves the genetic polymorphisms of the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of many drugs. patsnap.com Unlike some other 5-HT3 receptor antagonists, granisetron is not significantly metabolized by the highly polymorphic CYP2D6 enzyme. nih.govnih.gov This characteristic may render it less susceptible to variations in patient response due to genetic differences in this specific enzyme. nih.gov However, research has indicated that other CYP enzymes, such as CYP1A1 and CYP3A4, are involved in the metabolism of granisetron. nih.gov Genetic variations within these enzymes could therefore account for differences in drug clearance and, consequently, clinical outcomes. nih.gov

Further research is also warranted to explore the role of drug transporters, such as the ATP-binding cassette (ABC) transporters, in the variable response to granisetron hydrochloride. These transporters are involved in the movement of drugs across cell membranes and their expression and function can be influenced by genetic factors. Variations in genes encoding for these transporters could potentially affect the distribution and elimination of granisetron, thereby impacting its efficacy.

Exploration of New Indications for Granisetron Hydrochloride

While granisetron hydrochloride is well-established for the prevention of chemotherapy-induced nausea and vomiting (CINV), radiation-induced nausea and vomiting (RINV), and postoperative nausea and vomiting (PONV), ongoing research is exploring its therapeutic potential in other clinical contexts. nbinno.commedlineplus.govmedlineplus.gov This exploration of new indications, often referred to as drug repurposing, aims to leverage the known mechanisms of action of a drug to address unmet medical needs in different disease areas.

One promising area of investigation is the use of granisetron for the management of gastroparesis , a condition characterized by delayed gastric emptying. nih.govirispublishers.com A study investigating a transdermal granisetron system in patients with gastroparesis found that it was moderately effective in reducing nausea and vomiting in 76% of participants. yuntsg.comnih.gov Beyond nausea and vomiting, the study also noted improvements in other symptoms such as postprandial fullness, loss of appetite, and upper abdominal pain. yuntsg.com

Another potential application for granisetron is in the treatment of irritable bowel syndrome (IBS) , particularly the diarrhea-predominant subtype. Research has suggested that 5-HT3 receptor antagonists can reduce rectal sensitivity and post-prandial motility in patients with IBS. nih.gov A study observed a dose-dependent reduction in these symptoms following intravenous administration of granisetron, indicating a potential therapeutic role in managing this condition. nih.gov

Furthermore, there is emerging evidence for the use of granisetron in the management of uremic pruritus , a distressing and common symptom in patients with chronic renal failure. ijdvl.comnih.gov Serotonin (B10506) is believed to be a mediator of uremic pruritus, and a study evaluating oral granisetron in this patient population found that 77% of patients responded to the treatment, with a significant reduction in pruritus scores. ijdvl.comnih.gov

Development of Advanced Combination Therapies

To enhance the efficacy of antiemetic regimens, particularly in the context of highly emetogenic chemotherapy, research is actively focused on the development of advanced combination therapies involving granisetron hydrochloride. The rationale behind this approach is to target multiple neurotransmitter pathways involved in the complex process of emesis. nih.gov

A significant advancement in this area is the combination of granisetron with neurokinin-1 (NK-1) receptor antagonists . nih.govtandfonline.com The NK-1 receptor pathway plays a crucial role in both the acute and delayed phases of CINV. wikipedia.org Studies have shown that combining a 5-HT3 receptor antagonist like granisetron with an NK-1 receptor antagonist and a corticosteroid, such as dexamethasone (B1670325), provides superior protection against CINV compared to a two-drug regimen. tandfonline.com Research on the co-administration of the NK-1 receptor antagonist casopitant (B1241461) with granisetron found no clinically relevant pharmacokinetic interactions, supporting the use of such combinations. nih.gov

Another promising combination therapy involves the use of olanzapine , an atypical antipsychotic with antiemetic properties, alongside granisetron and dexamethasone. nih.govcmj.org.np Olanzapine has been shown to be effective in preventing CINV, and studies have demonstrated that a three-drug combination of olanzapine, granisetron, and dexamethasone is a highly effective regimen for patients receiving highly emetogenic chemotherapy. nih.govcmj.org.npnih.gov

The development of these advanced combination therapies represents a significant step forward in optimizing the prevention of nausea and vomiting, improving the quality of life for patients undergoing cancer treatment.

Strategies to Overcome Potential Resistance Mechanisms (if applicable)

While granisetron hydrochloride is a highly effective antiemetic for many patients, a subset may experience a suboptimal response or develop resistance over time. Understanding the potential mechanisms underlying this resistance is crucial for developing strategies to overcome it.

One potential mechanism of resistance to 5-HT3 receptor antagonists, as a class, is the downregulation or internalization of 5-HT3 receptors . nih.gov Prolonged exposure to an antagonist could theoretically lead to a decrease in the number of available receptors on the cell surface, thereby diminishing the drug's effect. However, research on palonosetron (B1662849), another 5-HT3 antagonist, suggests that its prolonged inhibition of the receptor is due to slow dissociation rather than inducing receptor internalization. nih.gov Further research is needed to specifically elucidate the long-term effects of granisetron on 5-HT3 receptor expression and trafficking.

Strategies to overcome potential resistance could involve:

Alternating or combining antiemetics with different mechanisms of action: As discussed in the previous section, combining granisetron with drugs that target other pathways, such as NK-1 receptor antagonists or olanzapine, can enhance efficacy and may circumvent resistance mechanisms specific to the 5-HT3 receptor pathway.

Investigating novel formulations: The development of novel drug delivery systems, such as the granisetron transdermal patch, provides sustained drug release and may help to maintain therapeutic concentrations, potentially overcoming some forms of resistance. drugs.com

It is important to note that true pharmacological resistance to granisetron at the molecular level is not extensively documented in clinical practice. In many cases, what may appear as resistance could be due to the multifactorial nature of nausea and vomiting, involving pathways not targeted by 5-HT3 receptor antagonists alone.

Application of AI and Machine Learning in Drug Discovery and Formulation Optimization for Granisetron Hydrochloride

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize various aspects of pharmacology and drug development, including the future landscape of granisetron hydrochloride research. While specific published studies on the use of AI for granisetron are not yet widespread, the potential applications are vast and hold significant promise.

Drug Repurposing and Discovery of New Indications:

AI algorithms can analyze vast datasets, including biomedical literature, clinical trial data, and genomic information, to identify novel therapeutic opportunities for existing drugs like granisetron. By recognizing complex patterns and connections that may not be apparent to human researchers, AI could accelerate the identification of new indications for granisetron beyond its current uses.

Formulation Optimization:

ML models can be employed to optimize the formulation of granisetron hydrochloride to enhance its pharmacokinetic properties, improve patient compliance, and reduce side effects. For instance, AI could be used to design and predict the performance of novel drug delivery systems, such as long-acting injectables or more efficient transdermal patches. This could lead to formulations with improved bioavailability and more stable drug release profiles.

Personalized Medicine:

AI and ML can play a crucial role in advancing the personalization of granisetron therapy. By integrating patient-specific data, including genomics, metabolomics, and clinical characteristics, ML models could be developed to predict an individual's response to granisetron. This would enable clinicians to select the most appropriate antiemetic therapy and tailor it to the individual patient, thereby maximizing efficacy and minimizing the risk of adverse effects.

The integration of AI and machine learning into the research and development pipeline for granisetron hydrochloride has the potential to unlock new therapeutic avenues, optimize its delivery, and usher in an era of more precise and personalized antiemetic care.

Q & A

Q. What validated analytical methods are recommended for quantifying Granisetron hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is the gold standard, with methodologies varying by formulation. For tablets, a validated method uses a Spherisorb-CN column, methanol/0.05 M acetate buffer/triethylamine (70:30:0.25) mobile phase, and UV detection at 301 nm, achieving linearity (0.005–0.015 mg/mL) and recovery rates >99% . For injectables, reverse-phase HPLC with C18 columns and phosphate buffer-acetonitrile mobile phases is common, ensuring specificity against degradation products . System suitability tests (e.g., tailing factor <2, theoretical plates >2000) are critical for reproducibility .

Q. How should forced degradation studies be designed to evaluate Granisetron hydrochloride stability?

Follow ICH guidelines Q1A(R2) and Q2B, subjecting the drug to stress conditions:

  • Acidic/alkaline hydrolysis : 0.1–1 M HCl/NaOH at 60–80°C for 24–72 hours.
  • Oxidative stress : 3–30% H₂O₂ at room temperature for 6–24 hours.
  • Photolysis : Exposure to UV (320–400 nm) and visible light for 7–14 days.
  • Thermal stress : 40–80°C for 1–4 weeks. Post-stress analysis via HPLC identifies degradation pathways and impurity profiles, with mass spectrometry confirming structural changes .

Q. What in vitro models are used to assess Granisetron's pharmacological efficacy?

Use 5-HT₃ receptor binding assays in cell membranes (e.g., rat enterochromaffin cells) with radioligands like [³H]GR65630. Competitive binding curves (IC₅₀ values) quantify antagonist potency. Functional assays measuring serotonin-induced ion currents in neuroblastoma cells (e.g., SH-SY5Y) validate receptor blockade .

Q. How is percentage content calculated from chromatographic data in stability studies?

Apply the formula:

Content (%)=(Peak area of samplePeak area of reference standard)×Purity of standard×100\text{Content (\%)} = \left( \frac{\text{Peak area of sample}}{\text{Peak area of reference standard}} \right) \times \text{Purity of standard} \times 100

Ensure linearity across the concentration range (e.g., 80–120% of target) and validate accuracy via spike-recovery experiments .

Q. What are key considerations for HPLC method validation per pharmacopeial standards?

Validate parameters per ICH Q2(R1):

  • Specificity : Resolve peaks from degradation products and excipients.
  • Linearity : R² ≥0.999 over the analytical range.
  • Accuracy : 98–102% recovery in spiked samples.
  • Precision : ≤2% RSD for intraday/interday variability.
  • Detection/Quantitation Limits : Signal-to-noise ratios ≥3 and ≥10, respectively .

Advanced Research Questions

Q. How can discrepancies in reported HPLC method parameters be resolved during method optimization?

Conduct robustness testing using factorial designs (e.g., Plackett-Burman) to evaluate variables like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min). Compare system suitability outcomes (e.g., resolution, peak symmetry) across conditions. Prioritize methods with wider tolerances for scalability .

Q. What strategies identify oxidative degradation impurities beyond standard ICH stress conditions?

Use advanced hyphenated techniques:

  • LC-MS/MS : Characterize impurities via fragmentation patterns (e.g., m/z transitions).
  • NMR : Confirm structural alterations in isolated impurities.
  • Computational modeling : Predict degradation pathways using software like ACD/Labs. Forced degradation under metal-catalyzed oxidation (e.g., Fe²⁺/H₂O₂) may reveal novel impurities .

Q. How can method specificity be ensured when analyzing Granisetron in combination therapies (e.g., antiemetic cocktails)?

Employ diode-array detection (DAD) to verify peak purity (spectral homogeneity ≥99.9%). For co-eluting peaks, use orthogonal methods like HILIC or ion-pair chromatography. Validate against placebo formulations and spiked degradation products .

Q. What experimental designs evaluate drug-drug interaction risks in Granisetron admixtures?

Use stability-indicating methods to monitor concentration changes in admixtures (e.g., with opioids or corticosteroids). Apply ANOVA to concentration-time data (e.g., 0–48 hours) under clinical storage conditions (25°C/60% RH). Define instability as <90% initial concentration retention .

Q. How can analytical methods be adapted for novel formulations (e.g., nasal sprays, transdermal patches)?

For non-traditional matrices:

  • Sample preparation : Liquid-liquid extraction or solid-phase extraction to remove interferents.
  • Detection : Switch to UPLC for higher sensitivity in low-dose formulations.
  • Validation : Include matrix-specific parameters (e.g., extraction efficiency, carryover).
    Cross-validate against reference methods (e.g., LC-MS) to confirm accuracy .

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Reactant of Route 1
Reactant of Route 1
7-Hydroxygranisetron hydrochloride
Reactant of Route 2
Reactant of Route 2
7-Hydroxygranisetron hydrochloride

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